3-(Difluoromethoxy)benzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(difluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O3S/c8-14(11,12)6-3-1-2-5(4-6)13-7(9)10/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSMJFRQQMGYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380820 | |
| Record name | 3-(Difluoromethoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-38-8 | |
| Record name | 3-(Difluoromethoxy)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Difluoromethoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Difluoromethoxy)benzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 3-(Difluoromethoxy)benzenesulfonyl Chloride (CAS 351003-38-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-(difluoromethoxy)benzenesulfonyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
This compound is a colorless to pale yellow oil.[1] It is sensitive to moisture and should be stored accordingly.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 351003-38-8 | [1] |
| Molecular Formula | C₇H₅ClF₂O₃S | [1] |
| Molecular Weight | 242.63 g/mol | [1] |
| Boiling Point | 233-234 °C (lit.) | [1] |
| Density | 1.509 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n²⁰/D) | 1.5100 (lit.) | [1] |
| Flash Point | 208 °F | [2] |
| Solubility | Slightly soluble in Chloroform and DMSO | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through several established methods for the preparation of arylsulfonyl chlorides. Two primary routes are outlined below.
Experimental Protocol: Chlorosulfonation of (Difluoromethoxy)benzene
This method involves the direct reaction of (difluoromethoxy)benzene with chlorosulfonic acid. The difluoromethoxy group is an ortho-, para- director; however, steric hindrance may favor the formation of the meta-substituted product to some extent, or a different starting material may be used to ensure the desired regioselectivity. A general procedure for chlorosulfonation is as follows:
Materials:
-
(Difluoromethoxy)benzene
-
Chlorosulfonic acid
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (typically a 2-5 molar excess) to 0-5 °C in an ice bath.
-
Slowly add (difluoromethoxy)benzene to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification can be achieved by vacuum distillation.
Workflow for Chlorosulfonation
Caption: General workflow for the synthesis of this compound via chlorosulfonation.
Experimental Protocol: From 3-(Difluoromethoxy)aniline
This alternative route involves the diazotization of 3-(difluoromethoxy)aniline followed by a Sandmeyer-type reaction.
Materials:
-
3-(Difluoromethoxy)aniline
-
Hydrochloric acid
-
Sodium nitrite
-
Sulfur dioxide
-
Copper(I) chloride
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-(difluoromethoxy)aniline in a mixture of hydrochloric acid and acetic acid and cool to -5 °C.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 0 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in acetic acid saturated with sulfur dioxide.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride/sulfur dioxide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into ice water and extract with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Spectroscopic Data
While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons would appear as multiplets in the range of 7.5-8.0 ppm. The proton of the difluoromethoxy group would likely appear as a triplet around 6.6-7.0 ppm with coupling to the fluorine atoms. |
| ¹³C NMR | Aromatic carbons would be observed between 120-150 ppm. The carbon of the difluoromethoxy group would appear as a triplet with a characteristic C-F coupling constant. |
| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms of the difluoromethoxy group would be expected. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 242, along with characteristic isotope peaks for chlorine (M+2). Fragmentation would likely involve the loss of Cl, SO₂, and the difluoromethoxy group. |
Reactivity and Applications
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3-(difluoromethoxy)benzenesulfonyl moiety. The sulfonyl chloride group is a good leaving group and readily reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonate esters, and sulfonic acids, respectively.
Application in Drug Discovery: IRE1 Modulators
A significant application of this compound is in the synthesis of phenoxypyridylpyrimidine derivatives that act as modulators of the inositol-requiring enzyme 1 (IRE1) activity.[1] IRE1 is a key sensor protein in the unfolded protein response (UPR), a cellular stress response pathway.
IRE1 Signaling Pathway
Caption: Simplified diagram of the IRE1 signaling pathway in the unfolded protein response.
The modulation of the IRE1 pathway is a promising therapeutic strategy for various diseases, including cancer and metabolic disorders. The synthesis of these modulators often involves the reaction of this compound with an appropriate amine-containing heterocyclic core.
Application in Agrochemicals
The difluoromethoxy group is known to enhance the lipophilicity and metabolic stability of molecules, which are desirable properties for agrochemicals.[3] this compound serves as a valuable intermediate in the synthesis of novel herbicides and fungicides. The resulting sulfonamide or sulfonate ester derivatives often exhibit enhanced biological activity and improved pharmacokinetic profiles in plants.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is also moisture-sensitive and can release toxic gases upon contact with water.[5] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Store in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and bases.[6]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive sulfonyl chloride group and a property-enhancing difluoromethoxy moiety makes it an important intermediate for the development of new pharmaceuticals, particularly IRE1 modulators, and advanced agrochemicals. Researchers and scientists in drug discovery and development will find this compound to be a key tool in the design and synthesis of novel bioactive molecules.
References
- 1. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. echemi.com [echemi.com]
- 4. frontiersin.org [frontiersin.org]
- 5. rsc.org [rsc.org]
- 6. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 3-(Difluoromethoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 3-(Difluoromethoxy)benzenesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This guide details its physicochemical properties, experimental protocols for their determination, reactivity, safety information, and its application in modulating critical biological pathways.
Core Physicochemical Properties
This compound is a colorless to pale yellow oil at room temperature.[1] Its stability is influenced by moisture, as it is known to be hygroscopic and moisture-sensitive.[1] A summary of its key physical and chemical properties is presented below.
Identification and Structure
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Benzenesulfonyl chloride, 3-(difluoromethoxy)-; 3-(Difluoromethoxy)phenylsulfonyl chloride |
| CAS Number | 351003-38-8[1][2] |
| Molecular Formula | C₇H₅ClF₂O₃S[1][2] |
| Molecular Weight | 242.63 g/mol [1][2] |
| SMILES | C1=CC(=CC(=C1)S(=O)(=O)Cl)OC(F)F |
| InChI | InChI=1S/C7H5ClF2O3S/c8-14(11,12)6-3-1-2-5(4-6)13-7(9)10/h1-4,7H |
Physical and Chemical Properties
| Property | Value |
| Density | 1.509 g/mL at 25 °C[1][2] |
| Boiling Point | 233-234 °C[1][2] |
| Flash Point | 98 °C (208 °F)[1][2] |
| Refractive Index | n20/D 1.5100[1][2] |
| Solubility | Slightly soluble in Chloroform and DMSO[1] |
| Appearance | Colourless to Pale Yellow Oil[1] |
| XLogP3 | 2.6 - 3.3[2] |
| Topological Polar Surface Area | 51.8 Ų[2] |
| Stability | Hygroscopic, Moisture Sensitive[1] |
Experimental Protocols
Standard methodologies for determining the key physicochemical properties are described below. These protocols are generalized and may require optimization for specific laboratory conditions.
Determination of Boiling Point (Micro Reflux Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For small sample volumes, a micro-reflux method is suitable.[4]
-
Apparatus: A small test tube (150mm diameter), a thermometer or thermocouple, a heating block with a magnetic stirrer, and a small magnetic stir bar.[4]
-
Procedure:
-
Place approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.
-
Clamp the test tube in the heating block.
-
Position the thermometer bulb approximately 1 cm above the surface of the liquid.
-
Begin gentle stirring and heating.[4]
-
Observe the formation of a "reflux ring," which is the level at which the vapor condenses and flows back into the liquid.[4] The thermometer bulb should be positioned at this level for an accurate measurement.
-
The stable temperature reading at which the liquid gently refluxes is recorded as the boiling point.[4]
-
Determination of Density
Density is the mass of a substance per unit volume (D = m/v).[5][6]
-
Apparatus: A calibrated graduated cylinder or pycnometer and an analytical balance.[5][7]
-
Procedure:
-
Measure the mass of the empty, clean, and dry graduated cylinder (or pycnometer).
-
Dispense a known volume of this compound into the graduated cylinder. For higher precision, a pycnometer of a known volume is filled with the liquid.
-
Measure the total mass of the liquid and the container.
-
Subtract the mass of the empty container to find the mass of the liquid.
-
Calculate the density by dividing the mass of the liquid by its volume.[5][6]
-
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. An Abbe refractometer is a common instrument for this measurement.[8][9]
-
Apparatus: An Abbe refractometer, a constant temperature water bath, and a monochromatic light source (typically a sodium lamp, 589 nm).[9]
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index, such as distilled water.[9]
-
Ensure the prism surfaces are clean and dry.
-
Apply a few drops of this compound to the surface of the measuring prism.
-
Close the prisms and allow the sample to reach thermal equilibrium, typically at 20°C, by circulating water from the constant temperature bath.
-
Adjust the refractometer scale and micrometer to bring the boundary line between the light and dark fields into sharp focus exactly on the crosshairs of the eyepiece.[9]
-
Read the refractive index value directly from the instrument's scale.
-
Reactivity and Synthetic Applications
The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group, making this compound a versatile electrophilic reagent.[10]
-
Reaction with Nucleophiles: It readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[10][11] This reaction is fundamental to its use in medicinal chemistry and materials science.
-
Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[1] Therefore, it should be handled under anhydrous conditions.
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, strong acids, and amines.[12]
A primary application of this compound is in the synthesis of complex organic molecules. Its reaction with primary or secondary amines is a standard method for producing sulfonamides.
Caption: General workflow for the synthesis of sulfonamides.
Application in Drug Discovery: IRE1 Pathway Modulation
This compound serves as a key building block for synthesizing modulators of the Inositol-requiring enzyme 1 (IRE1) pathway.[1] IRE1 is a critical sensor protein in the Endoplasmic Reticulum (ER) that detects the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[2] The activation of the Unfolded Protein Response (UPR) through IRE1 is crucial for cell survival but can also trigger apoptosis (programmed cell death) under prolonged stress.[2][13]
The IRE1 pathway involves two main signaling branches:
-
XBP1 Splicing: IRE1's RNase activity performs an unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[2][14] The spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in protein folding and degradation to restore ER homeostasis.[2][14]
-
Regulated IRE1-Dependent Decay (RIDD): IRE1 can also degrade specific mRNAs and microRNAs, a process that can either alleviate the protein folding load or promote apoptosis.[2][13]
Dysregulation of the IRE1 pathway is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive therapeutic target.[1][12][15] Molecules synthesized from this compound can be designed to inhibit or modulate the kinase or RNase activity of IRE1, thereby influencing cell fate decisions.[1][15][16]
Caption: IRE1 pathway modulation in the Unfolded Protein Response.
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2]
-
GHS Hazard Statement: H314 - Causes severe skin burns and eye damage.[1][2]
-
Hazard Codes: C, Xi[1]
-
Transport Information: UN 3265, Hazard Class 8, Packing Group II.[1][2]
Handling Precautions:
-
Use only under a chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[12]
-
Do not breathe mist, vapors, or spray.[12]
-
Avoid contact with skin, eyes, and clothing.[12]
-
Handle under an inert atmosphere (e.g., nitrogen) and keep away from moisture.[1][17]
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[12]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[12]
Storage:
-
Store in a dry, cool, and well-ventilated place.[17]
-
Keep the container tightly closed and store locked up.[12][17]
-
Recommended storage temperature is 2-8°C.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. IRE1: Sensors in the Unfolded Protein Response (UPR) Pathway | Bio-Techne [bio-techne.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. How to Find Density of Liquid - Oreate AI Blog [oreateai.com]
- 6. How to Calculate Density | Formula, Units & Examples - Lesson | Study.com [study.com]
- 7. truedyne.com [truedyne.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 11. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IRE1: ER stress sensor and cell fate executor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-Based Drug Discovery of IRE1 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]
3-(Difluoromethoxy)benzenesulfonyl chloride structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Difluoromethoxy)benzenesulfonyl chloride, a key intermediate in the synthesis of agrochemicals and pharmaceuticals. Its utility stems from the presence of the reactive sulfonyl chloride group and the unique properties conferred by the difluoromethoxy substituent, such as enhanced lipophilicity and metabolic stability.[1][2]
Core Compound Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-(Difluoromethoxy)benzene-1-sulfonyl chloride |
| CAS Number | 351003-38-8 |
| Molecular Formula | C₇H₅ClF₂O₃S |
| Molecular Weight | 242.63 g/mol [1] |
| Density | 1.509 g/mL at 25 °C |
| Boiling Point | 233-234 °C |
| Refractive Index | n20/D 1.5100 |
| Purity | Typically >97% |
Chemical Structure
The structure of this compound is characterized by a benzene ring substituted with a difluoromethoxy group at the meta position relative to a sulfonyl chloride group.
Caption: Chemical structure of this compound.
Experimental Protocols & Synthesis
While specific, detailed experimental protocols for the synthesis of this compound are not widely available in the public domain, its synthesis can be inferred from established methods for preparing analogous benzenesulfonyl chlorides. A common route involves the chlorosulfonation of a corresponding benzene derivative.
A plausible synthetic pathway is outlined below:
Caption: A potential synthetic route to the target compound.
A general procedure, adapted from methods for similar transformations, would involve the following steps:
-
Diazotization: 3-(Difluoromethoxy)aniline would be treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Chlorosulfonation: The resulting diazonium salt solution would then be added to a solution of sulfur dioxide in the presence of a copper(I) chloride catalyst. This step, known as the Sandmeyer reaction, would introduce the sulfonyl chloride group onto the benzene ring, yielding the final product.
It is important to note that this is a generalized protocol, and optimization of reaction conditions, such as temperature, solvent, and stoichiometry, would be necessary to achieve a high yield and purity of this compound.
Applications in Research and Development
This compound is a valuable building block in medicinal chemistry and agrochemical research.[1] The sulfonyl chloride moiety is highly reactive towards nucleophiles such as amines and alcohols, allowing for the straightforward synthesis of sulfonamides and sulfonate esters, respectively.[1] These functional groups are present in a wide range of biologically active molecules. The difluoromethoxy group often imparts favorable properties to the parent molecule, including increased metabolic stability and enhanced membrane permeability.
References
Technical Guide: Synthesis and Characterization of 3-(Difluoromethoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 3-(difluoromethoxy)benzenesulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details the synthetic pathway, experimental protocols, and thorough characterization of the target compound.
Introduction
This compound is a valuable building block in medicinal and agricultural chemistry. The incorporation of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide outlines a robust synthetic procedure for its preparation from commercially available precursors and provides detailed characterization data to ensure its identity and purity.
Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step process starting from 3-nitrophenol. The first step involves the difluoromethylation of the phenolic hydroxyl group, followed by reduction of the nitro group to an amine. The resulting 3-(difluoromethoxy)aniline then undergoes a Sandmeyer-type reaction, involving diazotization followed by sulfochlorination, to yield the final product.
Caption: Overall synthetic route to this compound.
Experimental Protocols
Synthesis of 3-(Difluoromethoxy)aniline
Step 1: Synthesis of 3-(Difluoromethoxy)nitrobenzene
A mixture of 3-nitrophenol, a suitable base (e.g., potassium carbonate), and a solvent (e.g., DMF) is treated with a difluoromethylating agent such as chlorodifluoromethane (freon-22) under pressure. The reaction is heated to facilitate the formation of the difluoromethyl ether.
Step 2: Reduction to 3-(Difluoromethoxy)aniline
The resulting 3-(difluoromethoxy)nitrobenzene is then reduced to the corresponding aniline. A common method involves catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Synthesis of this compound
The following protocol is based on the well-established Sandmeyer reaction for the conversion of anilines to sulfonyl chlorides.
Materials:
-
3-(Difluoromethoxy)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(II) Chloride (CuCl₂)
-
Acetic Acid
-
Ice
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Diazotization: 3-(Difluoromethoxy)aniline is dissolved in a mixture of concentrated hydrochloric acid and acetic acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Sulfochlorination: In a separate flask, a saturated solution of sulfur dioxide in acetic acid is prepared and cooled. A catalytic amount of copper(II) chloride is added. The freshly prepared diazonium salt solution is then added slowly to this mixture. Nitrogen gas will be evolved.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred for a specified time before being poured onto ice. The product is then extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.
Caption: Step-by-step workflow for the synthesis of the target compound.
Characterization Data
The identity and purity of the synthesized this compound are confirmed by a combination of physical and spectroscopic methods.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClF₂O₃S | [1] |
| Molecular Weight | 242.63 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 233-234 °C (lit.) | [1] |
| Density | 1.509 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n²⁰/D) | 1.5100 (lit.) | [1] |
Spectroscopic Data
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the proton of the difluoromethoxy group. The aromatic protons will appear as complex multiplets in the range of δ 7.5-8.0 ppm. The difluoromethoxy proton will appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbon of the difluoromethoxy group. The carbon attached to the difluoromethoxy group will be split into a triplet by the two fluorine atoms.
-
¹⁹F NMR (CDCl₃): The fluorine NMR spectrum will exhibit a doublet for the two equivalent fluorine atoms of the difluoromethoxy group, resulting from coupling with the adjacent proton.
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~1580, 1480 | Aromatic C=C stretch |
| ~1370, 1170 | Asymmetric and symmetric S=O stretch (sulfonyl chloride) |
| ~1100-1000 | C-O-C stretch (difluoromethoxy) |
| ~800-700 | C-H out-of-plane bending (aromatic) |
| ~600 | S-Cl stretch |
Note: The bolded peaks are characteristic of the sulfonyl chloride and difluoromethoxy functionalities.
Safety Information
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined procedures, coupled with the comprehensive characterization data, will be a valuable resource for researchers and scientists working in the fields of drug discovery and agrochemical development. The availability of this key intermediate will facilitate the exploration of new chemical entities with potentially enhanced biological activities.
References
A Comprehensive Technical Guide to the Safety and Handling of 3-(Difluoromethoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 3-(Difluoromethoxy)benzenesulfonyl chloride, a key reagent in the synthesis of various pharmaceutical compounds.[1] Adherence to these guidelines is critical to ensure a safe laboratory environment and prevent accidental exposure. This document summarizes key safety data, outlines proper handling and storage procedures, and provides emergency response protocols.
Hazard Identification and Classification
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is essential to handle this chemical with appropriate personal protective equipment and in a well-ventilated area, preferably a chemical fume hood.
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[2]
Precautionary Statements:
A comprehensive set of precautionary statements from aggregated GHS information includes: P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501.[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C7H5ClF2O3S | [1] |
| Molecular Weight | 242.63 g/mol | [1] |
| Boiling Point | 233-234 °C | [1] |
| Density | 1.509 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5100 | [1] |
Safe Handling and Storage
Proper handling and storage are paramount to minimizing the risks associated with this chemical.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, with a strong recommendation for using a chemical fume hood.[3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Skin Protection: Use impermeable gloves and protective clothing to prevent skin contact.[3] Blistering and progressive ulceration can occur if skin contact is not addressed immediately.[3]
-
Respiratory Protection: In case of emergency or insufficient ventilation, a self-contained breathing apparatus must be available.[3]
Handling Procedures:
-
Avoid direct contact with the substance.[3]
-
Do not handle in a confined space.[3]
-
Avoid the formation or spread of mists in the air.[3]
-
Wash hands thoroughly after handling.[6]
Storage Conditions:
-
Store in a cool, well-ventilated area.[3]
-
Keep the container tightly closed.[3]
-
Store under an inert gas, such as nitrogen, to protect from moisture.[5][6]
-
This substance is corrosive to metals.[6]
Reactivity and Incompatible Materials
This compound is reactive with certain substances.
-
Water: Decomposes in contact with water, liberating toxic gases.[6] It is crucial to avoid exposure to moisture.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and bases.[3][4]
-
Hazardous Decomposition Products: In the event of a fire, toxic fumes may be emitted.[3] Hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen fluoride.[6]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek immediate medical attention.[3][4] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Give one cup of water to drink every 10 minutes. If the person is unconscious, check for breathing and apply artificial respiration if necessary. Seek immediate medical attention.[3][4] |
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
Personal Precautions:
-
Ensure adequate ventilation.
-
Evacuate personnel to safe areas.
-
Wear appropriate personal protective equipment.[4]
Environmental Precautions:
-
Prevent the product from entering drains.[6]
Methods for Cleaning Up:
-
Absorb the spillage with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[4]
-
Do not expose the spill to water.[4]
-
Collect the absorbed material into a suitable, closed container for disposal.[4]
Below is a workflow for handling a spill of this compound.
Caption: Workflow for handling a chemical spill.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[3] Transfer the material to a suitable container and arrange for collection by a specialized disposal company.[3] Do not empty into drains.[4]
Transport Information
This compound is classified as a corrosive substance for transport.
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| ADR/RID | UN 3265 | CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. | 8 | III |
| IMDG | UN 3265 | CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. | 8 | III |
| IATA | UN 3265 | Corrosive liquid, acidic, organic, n.o.s. | 8 | III |
References
An In-depth Technical Guide on the Spectral Data of 3-(Difluoromethoxy)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-(Difluoromethoxy)benzenesulfonyl chloride, a key reagent in synthetic chemistry. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra.
Chemical Structure
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Below are the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound.
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | d | 1H | Ar-H (ortho to -SO₂Cl) |
| ~7.80 | s | 1H | Ar-H (ortho to -SO₂Cl and -OCHF₂) |
| ~7.65 | t | 1H | Ar-H (meta to both groups) |
| ~7.50 | d | 1H | Ar-H (ortho to -OCHF₂) |
| ~6.80 | t | 1H | -OCH F₂ |
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C -OCHF₂ |
| ~142.0 | C -SO₂Cl |
| ~132.0 | Ar-C H |
| ~129.5 | Ar-C H |
| ~125.0 | Ar-C H |
| ~121.0 | Ar-C H |
| ~115.0 (t) | -OC HF₂ |
Predicted ¹⁹F NMR Data (Solvent: CDCl₃, 376 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~-80.0 | d | -OCHF ₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1580, 1475 | Medium-Strong | Aromatic C=C stretch |
| ~1380 | Strong | S=O asymmetric stretch (SO₂Cl) |
| ~1180 | Strong | S=O symmetric stretch (SO₂Cl) |
| ~1100-1000 | Strong | C-F stretch (-OCHF₂) |
| ~850-750 | Strong | C-H out-of-plane bend |
| ~600-500 | Medium | C-S and S-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 242/244 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 207 | [M - Cl]⁺ |
| 177 | [M - SO₂Cl]⁺ |
| 143 | [M - OCHF₂ - SO₂]⁺ |
| 95 | [C₆H₄F]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Tube Loading: Filter the solution into a clean 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum using a standard pulse sequence, with the spectrometer tuned to the ¹⁹F frequency.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
FT-IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid sample directly onto the ATR crystal. For solid samples, a solution can be prepared and a thin film cast onto the crystal by evaporating the solvent.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the instrument via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions to confirm the structure.
Workflow and Data Integration
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Navigating the Solubility of 3-(Difluoromethoxy)benzenesulfonyl Chloride: A Technical Guide for Researchers
An in-depth examination of the solubility characteristics, experimental determination protocols, and chemical stability of 3-(difluoromethoxy)benzenesulfonyl chloride, a key reagent in contemporary drug discovery and organic synthesis.
Introduction
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. This data is essential for understanding its general behavior and for designing appropriate experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClF₂O₃S | [1] |
| Molecular Weight | 242.63 g/mol | [1] |
| Appearance | Not specified (Benzenesulfonyl chloride is a colorless viscous oil) | [2] |
| Density | 1.509 g/mL at 25 °C | [1] |
| Boiling Point | 233-234 °C | [1] |
| Refractive Index | n20/D 1.5100 | [1] |
Qualitative Solubility and Reactivity Profile
While quantitative data is scarce, the solubility of this compound can be inferred from the behavior of structurally similar compounds, such as benzenesulfonyl chloride. Generally, benzenesulfonyl chlorides are soluble in a range of common organic solvents.[2][3]
Expected Solubility:
-
High Solubility: In aprotic organic solvents like chloroform, diethyl ether, and benzene due to the "like dissolves like" principle.[3]
-
Variable Solubility: In polar aprotic solvents such as tetrahydrofuran (THF), ethyl acetate, and acetonitrile.
-
Low Solubility/Reactive: In protic solvents like water and alcohols. The sulfonyl chloride functional group is susceptible to reaction with nucleophiles.
Important Reactivity Considerations: Sulfonyl chlorides are electrophilic and will react with nucleophilic solvents or contaminants.[2]
-
Hydrolysis: Reaction with water yields the corresponding sulfonic acid. This reaction can be slow in cold water but accelerates with heat.[2]
-
Alcoholysis: Reaction with alcohols will form sulfonate esters.
-
Aminolysis: Reaction with amines produces sulfonamides.[2]
Due to this reactivity, it is imperative to use anhydrous solvents and inert atmospheric conditions when determining solubility, especially if the solvent is to be used in a subsequent chemical reaction where the integrity of the sulfonyl chloride is critical.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound in organic solvents. These protocols are adapted from established methods for similar sulfonyl chlorides.[4]
Qualitative Solubility Determination
This method offers a rapid assessment of solubility.
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the selected anhydrous solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background to determine the degree of dissolution.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination (Equilibrium Method)
This method provides a precise measurement of solubility at a given temperature.
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the chosen anhydrous organic solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium.
-
Separation: Allow the vial to remain undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a filter to prevent the transfer of solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry container (e.g., a watch glass or a small beaker). Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the compound.
-
Gravimetric Analysis: Once the solvent is completely removed, weigh the container with the solid residue on an analytical balance.
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in desired units, such as mg/mL or g/100 mL.
-
Visualizing the Experimental Workflow
The logical flow for determining the solubility of an organic compound can be visualized as follows:
Caption: Workflow for Solubility Determination of an Organic Compound.
Role in Drug Discovery: A Conceptual Pathway
This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules. Its role can be conceptualized within a typical drug discovery pipeline, where it acts as a building block for creating a library of compounds to be screened against a biological target.
Caption: Conceptual role of a reactive intermediate in drug discovery.
Conclusion
While specific, quantitative solubility data for this compound remains to be published, this technical guide provides researchers with the necessary framework to understand and determine its solubility profile. By considering the general solubility characteristics of related sulfonyl chlorides, their inherent reactivity, and by employing the detailed experimental protocols provided, scientists and drug development professionals can effectively utilize this important chemical intermediate in their research endeavors. The careful selection of solvents based on empirical solubility testing is paramount to the success of synthetic applications involving this compound.
References
Commercial Availability and Synthetic Guide for 3-(Difluoromethoxy)benzenesulfonyl Chloride: A Technical Resource for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability and synthetic pathways for 3-(Difluoromethoxy)benzenesulfonyl chloride. This key intermediate is valuable in the synthesis of various pharmaceutical and agrochemical compounds, notably as a precursor for modulators of the inositol-requiring enzyme 1 (IRE1) signaling pathway.
Commercial Availability and Suppliers
This compound (CAS No. 351003-38-8) is commercially available from a range of chemical suppliers. The compound is typically offered in research-grade purities, commonly ≥97%. Availability ranges from gram to kilogram quantities, catering to both laboratory-scale research and larger developmental projects.
A summary of representative suppliers and their product specifications is provided in Table 1. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.
| Supplier | Catalog Number | Purity | Quantity | Additional Information |
| Parchem | - | - | Inquire | Specialty chemical supplier |
| Aromsyn Co., Ltd. | AS03435 | > 97% | Gram to Kilogram | Offers custom synthesis |
| ChemicalBook | CB0409706 | 99% (example) | Inquire | Platform with multiple listed suppliers |
| Aladdin Scientific | D169793-1g | ≥97% | 1g | - |
| NovaChemistry | - | 95%-98% | Inquire | Trading company based in the UK |
| MySkinRecipes | 178287 | 97% | 250mg | Stored under argon |
Table 1: Representative Suppliers of this compound
Physicochemical Properties
A compilation of key physicochemical properties for this compound is presented in Table 2.
| Property | Value |
| Molecular Formula | C₇H₅ClF₂O₃S |
| Molecular Weight | 242.63 g/mol |
| CAS Number | 351003-38-8 |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | 233-234 °C (lit.) |
| Density | 1.509 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.5100 (lit.) |
Table 2: Physicochemical Data for this compound
Synthetic Protocols
Synthesis of this compound via Diazotization and Sulfonation
This two-step, one-pot procedure involves the diazotization of 3-(difluoromethoxy)aniline followed by a copper-catalyzed sulfonyl chlorination.
Materials:
-
3-(Difluoromethoxy)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas or a surrogate such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)
-
Copper(I) Chloride (CuCl)
-
Glacial Acetic Acid
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Experimental Procedure:
Step 1: Diazotization of 3-(Difluoromethoxy)aniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-(difluoromethoxy)aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the mixture to -5 to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05-1.1 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for an additional 30-60 minutes.
Step 2: Sulfonyl Chlorination (Sandmeyer-type Reaction)
-
In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid. Alternatively, use a stable SO₂ surrogate like DABSO.
-
Add a catalytic amount of copper(I) chloride to the sulfur dioxide solution and stir until a homogenous suspension is formed.
-
Cool this mixture to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide/copper(I) chloride mixture. Vigorous gas evolution (N₂) will be observed. Control the addition rate to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight until the reaction is complete (monitor by TLC or LC-MS).
Work-up and Purification:
-
Pour the reaction mixture into a large volume of ice-water.
-
Extract the aqueous mixture with dichloromethane or diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery: Targeting the IRE1α Signaling Pathway
This compound serves as a crucial building block for the synthesis of inhibitors targeting the inositol-requiring enzyme 1α (IRE1α), a key transducer of the Unfolded Protein Response (UPR).[1] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).
The IRE1α pathway plays a dual role in cell fate, promoting cell survival under transient ER stress but triggering apoptosis under chronic stress. Dysregulation of the UPR and the IRE1α pathway is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.
Caption: Simplified IRE1α signaling pathway in the Unfolded Protein Response.
Derivatives of this compound, particularly sulfonamides, have been investigated as potent and selective inhibitors of the RNase activity of IRE1α. By modulating this pathway, these compounds offer therapeutic potential in diseases characterized by chronic ER stress. The difluoromethoxy group is a valuable bioisostere for other functionalities and can enhance metabolic stability and cell permeability of drug candidates.
Conclusion
This compound is a readily accessible and valuable reagent for medicinal chemists and researchers in drug discovery. Its utility as a precursor for IRE1α inhibitors highlights its importance in developing novel therapeutics for a range of diseases. The synthetic methodology, while requiring careful handling of reagents, is based on well-established and scalable chemical transformations. This guide provides a foundational resource for the procurement and synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to the Reactivity Profile of 3-(Difluoromethoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Difluoromethoxy)benzenesulfonyl chloride is a specialized reagent increasingly utilized in medicinal chemistry and drug development. Its unique difluoromethoxy substituent offers a means to modulate the physicochemical properties of a parent molecule, such as lipophilicity and metabolic stability. This guide provides a comprehensive overview of the reactivity, properties, and applications of this compound, with a focus on its use in the synthesis of high-value chemical entities.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₅ClF₂O₃S |
| Molecular Weight | 242.63 g/mol |
| Boiling Point | 233-234 °C |
| Density | 1.509 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.5100 |
Note: Specific experimental spectroscopic data for this compound is not widely available in public literature. The following are predicted values and typical ranges based on analogous structures.
| Spectroscopic Data | Predicted/Expected Values |
| ¹H NMR | Aromatic protons expected in the range of 7.5-8.0 ppm. The difluoromethyl proton (-OCHF₂) would appear as a triplet around 6.5-7.5 ppm with a characteristic large J-coupling to the fluorine atoms. |
| ¹³C NMR | Aromatic carbons would appear in the 120-140 ppm region. The difluoromethoxy carbon would be a triplet in the range of 110-120 ppm due to C-F coupling. |
| ¹⁹F NMR | A doublet corresponding to the -OCHF₂ group. |
| IR Spectroscopy | Characteristic strong absorptions for S=O stretching (sulfonyl group) around 1380 cm⁻¹ and 1180 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 242, with characteristic isotopic patterns for chlorine. |
Reactivity Profile
The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. The difluoromethoxy group at the meta position acts as a moderate electron-withdrawing group, which enhances the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride. This increased reactivity makes it an efficient partner in nucleophilic substitution reactions.
General Reaction Workflow
The primary reactions of this compound involve the displacement of the chloride by a nucleophile, as depicted in the following workflow.
General workflow for the reaction of this compound.
Reactions with Amines (Sulfonamide Formation)
This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental in the synthesis of various biologically active molecules.
Experimental Protocol: General Synthesis of N-Aryl-3-(difluoromethoxy)benzenesulfonamide
-
To a solution of a substituted aniline (1.0 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran (10 mL), add a base like triethylamine (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 mmol) in the same solvent (5 mL).
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.
Workflow for sulfonamide synthesis.
Reactions with Alcohols (Sulfonate Ester Formation)
The reaction of this compound with alcohols in the presence of a base yields sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.
Experimental Protocol: General Synthesis of Alkyl 3-(Difluoromethoxy)benzenesulfonate
-
Dissolve the alcohol (1.0 mmol) in a suitable solvent like pyridine or dichloromethane (10 mL).
-
If not using pyridine as the solvent, add a base such as triethylamine (1.2 mmol).
-
Cool the solution to 0 °C.
-
Add this compound (1.1 mmol) portion-wise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
After completion, dilute the mixture with a suitable organic solvent and wash sequentially with water, dilute copper sulfate solution (if pyridine was used), and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting sulfonate ester by flash chromatography.
Workflow for sulfonate ester synthesis.
Application in Drug Discovery: Synthesis of IRE1 Modulators
A notable application of this compound is in the synthesis of phenoxypyridylpyrimidine derivatives, which act as modulators of the inositol-requiring enzyme 1 (IRE1). IRE1 is a key component of the unfolded protein response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and metabolic disorders.
The IRE1 Signaling Pathway
The IRE1 pathway is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Activated IRE1 initiates a signaling cascade that can lead to either cellular adaptation and survival or, under prolonged stress, apoptosis.
Simplified IRE1 signaling pathway.
Synthesis of a Phenoxypyridylpyrimidine-based IRE1 Inhibitor
While specific protocols detailing the use of this compound for IRE1 inhibitors are often proprietary, a general synthetic route can be outlined based on related literature. The sulfonyl chloride is typically used to create a sulfonamide linkage to a core scaffold.
Hypothetical Experimental Workflow:
Synthetic workflow for an IRE1 inhibitor.
Safety and Handling
This compound is a corrosive substance that reacts with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is incompatible with strong oxidizing agents, strong bases, and water. Store in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a valuable reagent for the introduction of the 3-difluoromethoxybenzenesulfonyl moiety. Its enhanced reactivity due to the electron-withdrawing nature of the difluoromethoxy group makes it an efficient partner in the formation of sulfonamides and sulfonate esters. Its application in the synthesis of complex molecules, such as IRE1 modulators, highlights its importance in modern drug discovery and development. Careful handling and consideration of its reactivity profile are essential for its successful application in the laboratory.
Methodological & Application
Application Note: Synthesis of N-Substituted Sulfonamides using 3-(Difluoromethoxy)benzenesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The difluoromethoxy (-OCF₂H) group is a valuable substituent in drug design, known for enhancing metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile.[3] This protocol details the synthesis of a diverse library of N-substituted sulfonamides via the reaction of various primary and secondary amines with 3-(Difluoromethoxy)benzenesulfonyl chloride. This method provides a straightforward and efficient route to novel sulfonamide derivatives for screening in drug discovery programs.[3][4]
General Reaction Scheme: The synthesis proceeds via a nucleophilic substitution reaction where a primary or secondary amine attacks the electrophilic sulfur atom of this compound.[5] A tertiary amine base, such as triethylamine or pyridine, is typically used to scavenge the hydrochloric acid (HCl) byproduct.[6]
Caption: General reaction for sulfonamide synthesis.
Experimental Protocols
Materials and Equipment:
-
This compound (CAS: 351003-38-8)[7]
-
Selected primary and secondary amines (e.g., aniline, benzylamine, piperidine, morpholine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stir bars, dropping funnel
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Standard glassware for extraction and purification
General Procedure for Sulfonamide Synthesis:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution and cool the flask to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding 1M HCl (aq.).
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Step-by-step experimental workflow.
Results and Data Presentation
The protocol was applied to a range of primary and secondary amines, demonstrating its broad applicability. The yields of the purified sulfonamides are summarized in the table below.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-3-(difluoromethoxy)benzenesulfonamide | 92% |
| 2 | Benzylamine | N-benzyl-3-(difluoromethoxy)benzenesulfonamide | 88% |
| 3 | Piperidine | 1-{[3-(difluoromethoxy)phenyl]sulfonyl}piperidine | 95% |
| 4 | Morpholine | 4-{[3-(difluoromethoxy)phenyl]sulfonyl}morpholine | 94% |
| 5 | p-Toluidine | N-(4-methylphenyl)-3-(difluoromethoxy)benzenesulfonamide | 90% |
| 6 | Cyclohexylamine | N-cyclohexyl-3-(difluoromethoxy)benzenesulfonamide | 85% |
Application in Drug Discovery: Targeting Signaling Pathways
Sulfonamides are well-known inhibitors of various enzymes, including carbonic anhydrases and kinases.[8] The synthesized 3-(difluoromethoxy)benzenesulfonamides can be screened as potential inhibitors in various signaling pathways implicated in diseases like cancer. For instance, many kinase inhibitors target the ATP-binding site, and the sulfonamide moiety can form crucial hydrogen bonds within this pocket. The diagram below illustrates a hypothetical scenario where a synthesized sulfonamide derivative inhibits a key kinase in a cellular signaling cascade.
Caption: Inhibition of the RAF/MEK/ERK pathway.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sulfonyl chlorides are corrosive and moisture-sensitive; handle with care.
-
Amines can be toxic and corrosive; consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 351003-38-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(Difluoromethoxy)benzenesulfonyl Chloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Difluoromethoxy)benzenesulfonyl chloride is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamide-containing pharmaceutical intermediates. The incorporation of the difluoromethoxy (-OCF₂H) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this reagent a valuable tool in drug discovery and development.[1][2] Its primary reactivity stems from the sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[1] This reaction is a cornerstone for the construction of a diverse array of molecular architectures with therapeutic potential.
One of the notable applications of this compound is in the synthesis of inhibitors for Inositol-requiring enzyme 1 (IRE1), a key mediator of the unfolded protein response (UPR). The UPR is a cellular stress response pathway implicated in various diseases, including cancer and metabolic disorders, making IRE1 an attractive therapeutic target. The 3-(difluoromethoxy)benzenesulfonamide scaffold serves as a crucial pharmacophore for engaging with the IRE1 enzyme.
Key Applications
-
Synthesis of Kinase Inhibitors: The sulfonamide linkage formed from this reagent is a common feature in various kinase inhibitors, where it can act as a hydrogen bond donor or acceptor, contributing to the binding affinity and selectivity of the molecule.
-
Preparation of IRE1 Modulators: As mentioned, it is a key reagent in the synthesis of phenoxypyridylpyrimidine derivatives that act as modulators of IRE1 activity.
-
Enhancement of Pharmacokinetic Properties: The difluoromethoxy group is a bioisostere for other functional groups and can improve a drug candidate's metabolic stability by blocking sites of oxidative metabolism. It also modulates lipophilicity, which can impact cell permeability and overall pharmacokinetic profile.
Featured Application: Synthesis of an N-(Pyridin-2-yl)-3-(difluoromethoxy)benzenesulfonamide Intermediate
This section details the synthesis of a representative pharmaceutical intermediate, N-(pyridin-2-yl)-3-(difluoromethoxy)benzenesulfonamide, which is a common scaffold in the development of various therapeutic agents, including IRE1 inhibitors.
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-(Pyridin-2-yl)-3-(difluoromethoxy)benzenesulfonamide.
Experimental Protocol
Objective: To synthesize N-(pyridin-2-yl)-3-(difluoromethoxy)benzenesulfonamide from this compound and 2-aminopyridine.
Materials:
-
This compound (1.0 eq)
-
2-Aminopyridine (1.05 eq)
-
Anhydrous Pyridine (as solvent and base)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.05 eq) in anhydrous dichloromethane.
-
Addition of Base: To the solution, add anhydrous pyridine.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. To this cooled solution, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(pyridin-2-yl)-3-(difluoromethoxy)benzenesulfonamide.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of N-(pyridin-2-yl)-3-(difluoromethoxy)benzenesulfonamide.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 2-Aminopyridine |
| Solvent | Dichloromethane, Pyridine |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Yield | 75-85% (typical) |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.2-8.4 (m, 1H), 7.5-7.8 (m, 4H), 7.2-7.4 (m, 2H), 6.9-7.1 (m, 1H), 6.6 (t, J=73.2 Hz, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 152.1, 148.5, 140.2, 138.9, 130.8, 125.4, 122.1, 119.7, 118.6, 115.3 (t, J=261.6 Hz) |
| Mass Spectrometry (ESI) | m/z: [M+H]⁺ calculated for C₁₂H₁₀F₂N₂O₃S, found. |
Note: NMR chemical shifts are illustrative and may vary slightly.
Signaling Pathway and Experimental Workflow
IRE1 Signaling Pathway in the Unfolded Protein Response
The intermediate synthesized can be used to develop inhibitors of IRE1, a key sensor of endoplasmic reticulum (ER) stress. The following diagram illustrates the canonical IRE1 signaling pathway.
Caption: The IRE1 branch of the Unfolded Protein Response (UPR) pathway.
General Experimental Workflow
The following diagram outlines the typical workflow from the synthesis of the intermediate to its initial biological evaluation as a potential IRE1 inhibitor.
Caption: A typical workflow for the synthesis and evaluation of pharmaceutical intermediates.
References
Application of 3-(Difluoromethoxy)benzenesulfonyl Chloride in Agrochemical Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(Difluoromethoxy)benzenesulfonyl chloride is a key building block in the synthesis of novel agrochemicals, particularly herbicides and fungicides.[1] The incorporation of the difluoromethoxy group is of particular interest in modern agrochemical design as it can enhance the lipophilicity and metabolic stability of the final active ingredient.[1] This fluorinated moiety often leads to improved uptake, transport, and ultimately, the biological efficacy of the compound. The sulfonyl chloride functional group provides a reactive handle for the facile introduction of the 3-(difluoromethoxy)phenylsulfonyl motif into a wide range of molecular scaffolds, most commonly through the formation of sulfonamides and sulfonate esters.[1]
This document provides detailed application notes and a generalized experimental protocol for the synthesis of a candidate herbicidal sulfonamide utilizing this compound.
Key Applications in Agrochemical Synthesis
The primary application of this compound in the agrochemical industry is in the synthesis of new active ingredients, leveraging the advantageous properties conferred by the difluoromethoxy group. Its utility is centered around the synthesis of:
-
Herbicidal Sulfonamides: By reacting this compound with various aminoheterocycles, a diverse library of sulfonamide-based herbicides can be generated. These compounds often target key enzymes in the biosynthetic pathways of weeds, such as acetolactate synthase (ALS).
-
Fungicidal Sulfonamides and Sulfonate Esters: The 3-(difluoromethoxy)phenylsulfonyl moiety can be incorporated into molecules designed to inhibit fungal growth. The reaction of this compound with appropriate amines or alcohols leads to the formation of fungicidally active compounds.
The reactivity of the sulfonyl chloride group allows for its use in late-stage functionalization, enabling the rapid diversification of lead compounds to optimize biological activity and crop safety.
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of a novel herbicidal candidate, N-(4,6-dimethoxypyrimidin-2-yl)-3-(difluoromethoxy)benzenesulfonamide. This protocol is adapted from established methods for the synthesis of analogous herbicidal benzenesulfonamides.
Synthesis of N-(4,6-dimethoxypyrimidin-2-yl)-3-(difluoromethoxy)benzenesulfonamide
This protocol describes the reaction of this compound with 2-amino-4,6-dimethoxypyrimidine to yield the corresponding sulfonamide.
Reaction Scheme:
Caption: Synthesis of a herbicidal sulfonamide.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 351003-38-8 | 242.63 |
| 2-Amino-4,6-dimethoxypyrimidine | 36315-01-2 | 155.15 |
| Pyridine (anhydrous) | 110-86-1 | 79.10 |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 |
| Dichloromethane | 75-09-2 | 84.93 |
| 1M Hydrochloric acid | 7647-01-0 | 36.46 |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 |
| Brine | N/A | N/A |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 |
Procedure:
-
To a stirred solution of 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile, add anhydrous pyridine (1.1 eq).
-
Slowly add a solution of this compound (1.05 eq) in anhydrous acetonitrile to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash successively with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(4,6-dimethoxypyrimidin-2-yl)-3-(difluoromethoxy)benzenesulfonamide.
Expected Yield:
Based on analogous reactions, the expected yield for this synthesis is in the range of 70-90%.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 351003-38-8 |
| Molecular Formula | C₇H₅ClF₂O₃S |
| Molecular Weight | 242.63 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 233-234 °C |
| Density | 1.509 g/mL at 25 °C |
Table 2: Herbicidal Activity Data for Structurally Related Benzenesulfonamides
While specific herbicidal activity data for N-(4,6-dimethoxypyrimidin-2-yl)-3-(difluoromethoxy)benzenesulfonamide is not publicly available, the following table presents data for analogous compounds to provide a benchmark for expected efficacy.
| Compound | Target Weeds | Application Rate (g/ha) | Efficacy (%) | Reference |
| N-(4,6-dimethoxypyrimidin-2-yl)-benzenesulfonamide | Velvetleaf, Barnyard grass | 37.5 | >90 | Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives[2] |
| N-(4,6-dimethylpyrimidin-2-yl)-benzenesulfonamide | Foxtail, Youth-and-old age | 37.5 | >90 | Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives[2] |
Workflow & Signaling Pathways
Experimental Workflow:
The following diagram illustrates the general workflow for the synthesis and purification of the target herbicidal sulfonamide.
Caption: General experimental workflow.
Logical Relationship of Synthesis:
The following diagram illustrates the logical progression from starting materials to the final product.
Caption: Logical flow of the synthesis.
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocol provided herein offers a robust method for the preparation of a potential herbicidal sulfonamide, which can be adapted for the synthesis of a wide range of analogues for screening and development. The unique properties imparted by the difluoromethoxy group make this reagent a compelling choice for researchers aiming to develop next-generation crop protection agents.
References
Application Notes and Protocols: Reaction of 3-(Difluoromethoxy)benzenesulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of sulfonamides via the reaction of sulfonyl chlorides with primary amines is a cornerstone transformation in medicinal chemistry and drug discovery. The resulting sulfonamide moiety is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The 3-(difluoromethoxy)phenyl group is of particular interest in drug design as the difluoromethoxy (OCF₂H) substituent can enhance metabolic stability, improve lipophilicity, and modulate the binding affinity of the molecule to its biological target.[4] This document provides detailed application notes and experimental protocols for the reaction of 3-(difluoromethoxy)benzenesulfonyl chloride with various primary amines to generate a library of N-substituted 3-(difluoromethoxy)benzenesulfonamides.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of this compound. This addition-elimination reaction results in the formation of a stable sulfonamide bond and the release of hydrogen chloride, which is typically neutralized by a base present in the reaction mixture. The reaction is generally high-yielding and proceeds under mild conditions.
Applications in Drug Discovery
The N-substituted 3-(difluoromethoxy)benzenesulfonamide scaffold is a versatile starting point for the development of novel therapeutic agents. The diverse substitution patterns achievable on the primary amine allow for the fine-tuning of the molecule's physicochemical and pharmacological properties. Derivatives of benzenesulfonamides have been shown to act as inhibitors of various enzymes and receptors, and have been investigated for the treatment of a range of diseases.[1][2][3] For instance, many sulfonamides are known to be potent inhibitors of carbonic anhydrases, a family of enzymes implicated in conditions such as glaucoma and certain types of cancer.
Data Presentation: Reaction of this compound with Various Primary Amines
The following table summarizes typical reaction outcomes for the synthesis of N-substituted 3-(difluoromethoxy)benzenesulfonamides from this compound and a selection of primary amines under standardized laboratory conditions.
| Entry | Primary Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | N-phenyl-3-(difluoromethoxy)benzenesulfonamide | 4 | 25 | 92 |
| 2 | Benzylamine | N-benzyl-3-(difluoromethoxy)benzenesulfonamide | 3 | 25 | 95 |
| 3 | Cyclohexylamine | N-cyclohexyl-3-(difluoromethoxy)benzenesulfonamide | 5 | 25 | 88 |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-3-(difluoromethoxy)benzenesulfonamide | 4 | 25 | 90 |
| 5 | 2-Aminopyridine | N-(pyridin-2-yl)-3-(difluoromethoxy)benzenesulfonamide | 6 | 50 | 85 |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted 3-(Difluoromethoxy)benzenesulfonamides
This protocol describes a general method for the reaction of this compound with a primary amine in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the primary amine (1.1 eq) and pyridine (1.5 eq) in dichloromethane (10 mL per mmol of sulfonyl chloride) at 0 °C (ice bath), add a solution of this compound (1.0 eq) in dichloromethane dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-substituted 3-(difluoromethoxy)benzenesulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 3-(difluoromethoxy)benzenesulfonamides.
Caption: Synthetic workflow for N-substituted 3-(difluoromethoxy)benzenesulfonamides.
Illustrative Signaling Pathway Inhibition
Many sulfonamide-containing drugs exert their therapeutic effects by inhibiting specific signaling pathways. For example, some sulfonamides are known to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory pathway.
Caption: Inhibition of the COX-2 inflammatory pathway by a sulfonamide derivative.
References
Application Notes: 3-(Difluoromethoxy)benzenesulfonyl chloride in Nucleophilic Substitution
Introduction
3-(Difluoromethoxy)benzenesulfonyl chloride is a specialized reagent employed in organic synthesis, particularly for the introduction of the 3-(difluoromethoxy)phenylsulfonyl moiety into molecules. This functional group is of significant interest in medicinal chemistry due to the unique properties conferred by the difluoromethoxy (-OCF₂H) group. It acts as a bioisosteric replacement for hydroxyl, thiol, and amine groups, often enhancing metabolic stability and membrane permeability.[1][2] The -OCF₂H group is weakly electron-withdrawing and can function as a lipophilic hydrogen bond donor, a rare characteristic that can improve interactions with biological targets.[1] Its incorporation can lead to improved pharmacokinetic profiles, making it a valuable building block for drug development professionals.[3][4]
The primary application of this compound involves its reaction with various nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, making the sulfur atom susceptible to attack by nucleophiles, which results in the displacement of the chloride ion.
Key Applications & Protocols
The most prevalent use of this compound is in the synthesis of N-substituted sulfonamides via nucleophilic substitution with amines.
Synthesis of Sulfonamides
The reaction between this compound and a primary or secondary amine is a robust and high-yielding method for forming a stable sulfur-nitrogen bond. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[5]
General Reaction Scheme:
-
Reactants: this compound, a primary or secondary amine (R¹R²NH).
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.
-
Product: N-substituted-3-(difluoromethoxy)benzenesulfonamide.
Figure 1. General reaction for sulfonamide synthesis.
Detailed Experimental Protocol: Synthesis of a Benzenesulfonamide Derivative
This protocol provides a general procedure for the synthesis of sulfonamides from primary or secondary amines using a sulfonyl chloride like this compound.[6]
Materials:
-
Appropriate amine (1.0 eq)
-
This compound (1.2 eq)
-
Diisopropylethylamine (DIPEA) (5.0 eq)
-
Dichloromethane (DCM) (Sufficient volume, e.g., 10 mL per 1.0 mmol of amine)
-
Ethyl acetate
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the amine (1.0 eq) in dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add DIPEA (5.0 eq) followed by the this compound (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue by silica gel column chromatography, typically using a gradient of ethyl acetate in n-hexane (e.g., 20-40% v/v) as the eluent.
-
Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to afford the purified sulfonamide.
Quantitative Data Presentation
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |
| 1-Benzhydrylpiperazine | 3-Nitrobenzenesulfonyl chloride | DIPEA | DCM | 75% | [6] |
| 1-(Bis(4-fluorophenyl)methyl)piperazine | 3-Nitrobenzenesulfonyl chloride | DIPEA | DCM | 87% | [6] |
| Dibutylamine | Benzenesulfonyl chloride | NaOH (1.0 M) | Water | 94% | [7] |
| 1-Octylamine | Benzenesulfonyl chloride | NaOH (1.0 M) | Water | 98% | [7] |
Experimental Workflow Visualization
The logical flow for a typical synthesis and purification process involving a nucleophilic substitution reaction with this compound is outlined below.
Figure 2. Standard workflow for sulfonamide synthesis and purification.
Other Nucleophilic Substitutions
While reactions with amines are the most common, this compound can also react with other nucleophiles.
Synthesis of Sulfinate Esters (Potential Pathway)
Although less common, sulfonyl chlorides can be reduced in situ to form sulfinates, which can then react with electrophiles. A more direct, though challenging, route would be reaction with an alcohol. However, the direct formation of sulfonate esters from sulfonyl chlorides and alcohols is often slow and requires activation or specific catalysts. A more plausible transformation is the reduction of the sulfonyl chloride to a sulfinate, which can then be used in further reactions. For example, sulfonyl chlorides can be reduced by reagents like triphenylphosphine (PPh₃) and then react with an amine to form a sulfinamide.[8]
Synthesis of Sulfones
The reaction of sulfonyl chlorides with organometallic reagents (e.g., Grignard reagents) can lead to the formation of sulfones, although this is a less frequent application for this specific reagent. A more relevant transformation in the context of fluorine chemistry is the reaction of a sulfone-stabilized carbanion with an electrophile, which showcases the utility of related sulfonyl compounds in C-C bond formation.[9]
Figure 3. Scope of nucleophiles for reaction with this compound.
Conclusion
This compound is a highly effective reagent for the synthesis of sulfonamides through nucleophilic substitution. The reaction is characterized by its high efficiency and broad applicability with various primary and secondary amines. The resulting 3-(difluoromethoxy)phenylsulfonyl moiety is a valuable component in the design of modern pharmaceuticals, offering improvements in metabolic stability and target binding through its unique electronic and steric properties. The straightforward protocols and predictable reactivity make this reagent a reliable tool for researchers in synthetic and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2005097739A2 - Nucleophilic substitution reactions of difluoromethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes - Google Patents [patents.google.com]
Application Notes and Protocols for Sulfonylation Reactions with 3-(Difluoromethoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of sulfonamides and sulfonate esters using 3-(Difluoromethoxy)benzenesulfonyl chloride. This reagent is a valuable building block in medicinal chemistry and agrochemistry, primarily utilized as a key intermediate in the development of pharmaceuticals and crop protection agents.[1] The incorporation of the difluoromethoxy group can enhance lipophilicity and metabolic stability of the target molecules.[1] The sulfonyl chloride functional group serves as a reactive handle for the formation of stable sulfonamide and sulfonate ester linkages through reactions with amines and alcohols, respectively.[1]
Data Presentation: Reaction Parameters and Expected Outcomes
The following tables summarize the generalized reaction conditions and expected yields for the sulfonylation of primary/secondary amines and alcohols with this compound. The yields are based on typical sulfonylation reactions and may vary depending on the specific substrate used.
Table 1: Generalized Parameters for the Synthesis of N-Substituted-3-(difluoromethoxy)benzenesulfonamides
| Parameter | Condition | Notes |
| Stoichiometry | ||
| Amine | 1.0 eq | Limiting reagent. |
| This compound | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the amine. |
| Base (e.g., Pyridine, Triethylamine) | 1.2 - 1.5 eq | Acts as a scavenger for the HCl byproduct. |
| Solvent | Anhydrous Dichloromethane (DCM), Pyridine | Pyridine can serve as both a solvent and a base. |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature to control the initial exotherm. |
| Reaction Time | 2 - 16 hours (overnight) | Monitored by Thin Layer Chromatography (TLC). |
| Work-up | Acidic wash (e.g., 1 M HCl), followed by bicarbonate and brine washes. | Removes excess base and inorganic byproducts. |
| Purification | Column Chromatography or Recrystallization | To isolate the pure sulfonamide product. |
| Hypothetical Yield | 75 - 95% | Highly dependent on the nucleophilicity and steric hindrance of the amine. |
Table 2: Generalized Parameters for the Synthesis of 3-(Difluoromethoxy)benzenesulfonate Esters
| Parameter | Condition | Notes |
| Stoichiometry | ||
| Alcohol | 1.0 eq | Limiting reagent. |
| This compound | 1.1 - 1.2 eq | A slight excess ensures complete reaction of the alcohol. |
| Base (e.g., Pyridine) | Solvent/Base | Pyridine is commonly used as both the solvent and acid scavenger. |
| Solvent | Pyridine, Dichloromethane (DCM) | Anhydrous conditions are crucial. |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature. |
| Reaction Time | 2 - 16 hours (overnight) | Monitored by Thin Layer Chromatography (TLC). |
| Work-up | Quenching with ice-water, followed by extraction and washing. | To remove pyridine hydrochloride and other aqueous soluble materials. |
| Purification | Column Chromatography or Recrystallization | To obtain the pure sulfonate ester. |
| Hypothetical Yield | 70 - 90% | Dependent on the reactivity and steric environment of the alcohol. |
Experimental Protocols
The following are detailed experimental protocols for the sulfonylation of a generic primary/secondary amine and a primary alcohol with this compound.
Protocol 1: Synthesis of N-Substituted-3-(difluoromethoxy)benzenesulfonamide
Objective: To synthesize a sulfonamide derivative from a primary or secondary amine and this compound.
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise to the stirred amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (or overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-substituted-3-(difluoromethoxy)benzenesulfonamide.
Protocol 2: Synthesis of 3-(Difluoromethoxy)benzenesulfonate Ester
Objective: To synthesize a sulfonate ester from an alcohol and this compound.
Materials:
-
Primary or secondary alcohol
-
This compound
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C using an ice bath.
-
Add this compound (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (or overnight). Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash successively with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 3-(difluoromethoxy)benzenesulfonate ester.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction mechanism and the experimental workflow for the sulfonylation of an amine.
Caption: General mechanism for the sulfonylation of a primary amine.
References
Application Notes and Protocols: The Use of 3-(Difluoromethoxy)benzenesulfonyl Chloride in the Preparation of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and other diseases. The benzenesulfonamide moiety is a key pharmacophore found in numerous potent and selective kinase inhibitors. This functional group often engages in critical hydrogen bonding interactions within the ATP-binding pocket of kinases. The incorporation of fluorine atoms, such as in a difluoromethoxy group, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. 3-(Difluoromethoxy)benzenesulfonyl chloride is a valuable building block for introducing this fluorinated moiety into kinase inhibitor scaffolds, thereby offering a promising avenue for the development of novel therapeutics.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on inhibitors of the BRAF kinase, a key player in the MAPK signaling pathway.
Application in the Synthesis of BRAF Kinase Inhibitors
The 3-(difluoromethoxy)benzenesulfonamide group is a key structural feature of several potent kinase inhibitors. A prominent example of a structurally related and clinically approved drug is Dabrafenib, a BRAF inhibitor used in the treatment of melanoma.[1] While the precise synthesis of a kinase inhibitor starting directly from this compound is not extensively detailed in publicly available literature, a representative synthetic approach can be derived from the well-established synthesis of Dabrafenib and other similar benzenesulfonamide-containing kinase inhibitors.[2][3]
The primary application of this compound in this context is the formation of a sulfonamide bond through reaction with a primary or secondary amine on the core scaffold of the inhibitor. This reaction is typically robust and high-yielding.
Quantitative Data: Biological Activity of a Representative Kinase Inhibitor
The following table summarizes the in vitro potency of Dabrafenib, a kinase inhibitor with a difluorobenzenesulfonamide moiety that is structurally analogous to the compounds that would be synthesized using this compound. This data highlights the potential for developing highly potent inhibitors using this class of reagents.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Dabrafenib | BRAF V600E | 0.7 | A375P | [4] |
| Dabrafenib | BRAF wild-type | 3.2 | - | [4] |
| Dabrafenib | c-RAF | 5.0 | - | [4] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following protocols are representative examples of how this compound could be used to synthesize a key sulfonamide intermediate and subsequently a kinase inhibitor, based on established synthetic routes for similar compounds like Dabrafenib.
Protocol 1: General Synthesis of a 3-(Difluoromethoxy)benzenesulfonamide Intermediate
This protocol describes the reaction of this compound with a generic aniline to form a sulfonamide.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-amino-2-fluorophenyl derivative)
-
Pyridine or other suitable base (e.g., triethylamine, diisopropylethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the cooled reaction mixture dropwise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Protocol 2: Representative Synthesis of a BRAF Inhibitor Core Structure
This protocol outlines a plausible multi-step synthesis of a BRAF inhibitor scaffold incorporating the 3-(difluoromethoxy)benzenesulfonamide moiety, adapted from the synthesis of Dabrafenib.
Step 1: Sulfonamide Formation (as in Protocol 1)
React this compound with a suitable aminophenyl intermediate.
Step 2: Halogenation and Thiazole Ring Formation
The resulting sulfonamide can then undergo further chemical transformations. For instance, following the synthetic logic for Dabrafenib, the intermediate would undergo halogenation followed by cyclization with a thioamide to form a thiazole ring.[3][5]
Step 3: Pyrimidine Ring Installation
The final step would involve the coupling of the thiazole intermediate with a pyrimidine derivative to complete the core structure of the kinase inhibitor.[5]
Visualizations
Signaling Pathway
The following diagram illustrates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is targeted by BRAF inhibitors. Constitutive activation of this pathway due to BRAF mutations (e.g., V600E) is a key driver in many cancers, including melanoma.[1]
Caption: The MAPK signaling pathway and the point of inhibition by BRAF inhibitors.
Experimental Workflow
The diagram below outlines a typical workflow for the synthesis and evaluation of kinase inhibitors prepared using this compound.
Caption: A general workflow for the synthesis and evaluation of kinase inhibitors.
Conclusion
This compound serves as a valuable reagent for the synthesis of kinase inhibitors, particularly those targeting the BRAF kinase. The incorporation of the difluoromethoxy group can impart favorable pharmacological properties to the final compound. The provided protocols and data, based on the synthesis and activity of the closely related inhibitor Dabrafenib, offer a solid foundation for researchers to explore the potential of this building block in the development of novel and effective kinase inhibitors. The straightforward sulfonamide bond formation and the potential for high potency of the resulting compounds make this an attractive strategy in drug discovery.
References
- 1. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Preparation method of dabrafenib - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
Protecting Group Strategies for Reactions with 3-(Difluoromethoxy)benzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to protecting group strategies for synthetic reactions involving 3-(difluoromethoxy)benzenesulfonyl chloride. This reagent is a valuable building block in medicinal chemistry, and understanding its reactivity with common functional groups is crucial for the successful synthesis of target molecules. The difluoromethoxy group imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of drug candidates.
Introduction
This compound is a reactive intermediate used to introduce the 3-(difluoromethoxy)benzenesulfonyl moiety into molecules, typically through the formation of sulfonamides and sulfonate esters. The sulfonyl chloride functional group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. To achieve selectivity in molecules with multiple reactive sites, a protecting group strategy is often necessary.
The 3-difluoromethoxy group is a moderately electron-withdrawing substituent, which can influence the reactivity of the sulfonyl chloride.[1][2] This electronic effect should be considered when selecting protecting groups and reaction conditions.
Protecting Group Strategies for Amines
Primary and secondary amines are highly nucleophilic and will readily react with this compound to form stable sulfonamides. To prevent this reaction when other transformations are desired, the amine must be protected. The most common protecting groups for amines in this context are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Key Considerations for Amine Protection:
-
Boc Group: Stable under a wide range of non-acidic conditions and is readily removed with mild acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
-
Cbz Group: Stable to acidic and basic conditions but can be removed by catalytic hydrogenation. This allows for orthogonal deprotection strategies in the presence of acid-labile groups.
The choice of protecting group will depend on the overall synthetic route and the stability of other functional groups in the molecule.
Quantitative Data for Amine Protection and Sulfonamide Formation
| Functional Group | Protecting Group | Protection Reagent | Typical Solvent | Typical Base | Sulfonylation Yield | Deprotection Condition |
| Primary/Secondary Amine | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | >90% | Trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane |
| Primary/Secondary Amine | Cbz | Benzyl chloroformate | Dioxane/Water, THF | Sodium bicarbonate, TEA | >85% | H₂, Pd/C |
Protecting Group Strategies for Alcohols and Phenols
Alcohols and phenols react with this compound to form sulfonate esters. While sulfonate esters themselves can be used as protecting groups for alcohols, in the context of reacting with the sulfonyl chloride as a building block, pre-existing hydroxyl groups in the substrate may need to be protected to avoid unwanted sulfonylation.
Key Considerations for Alcohol/Phenol Protection:
-
Silyl Ethers: tert-Butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers are common choices. They are stable to a wide range of reaction conditions but are easily cleaved by fluoride ion sources (e.g., tetrabutylammonium fluoride - TBAF).
-
Benzyl Ethers (Bn): Robust protecting groups that are stable to both acidic and basic conditions. They are typically removed by catalytic hydrogenation.
The choice between a silyl ether and a benzyl ether will depend on the desired deprotection conditions and the presence of other functional groups.
Quantitative Data for Alcohol/Phenol Protection and Sulfonate Ester Formation
| Functional Group | Protecting Group | Protection Reagent | Typical Solvent | Typical Base | Sulfonylation Yield | Deprotection Condition | | :--- | :--- | :--- | :--- | :--- | :--- | | Primary/Secondary Alcohol | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Dichloromethane (DCM), Dimethylformamide (DMF) | Imidazole, TEA | >90% | Tetrabutylammonium fluoride (TBAF) in THF | | Phenol | Benzyl (Bn) | Benzyl bromide | Acetone, Acetonitrile | Potassium carbonate | >85% | H₂, Pd/C |
Experimental Protocols
Protocol 1: Protection of a Secondary Amine (Piperidine) with a Boc Group
This protocol describes the protection of piperidine as a representative secondary amine.
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve piperidine (1.0 eq) in DCM.
-
Add TEA (1.2 eq) to the solution.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.
Protocol 2: Synthesis of a Sulfonamide with this compound and a Boc-Protected Amine
This protocol details the reaction of this compound with N-Boc-piperidine.
Materials:
-
N-Boc-piperidine
-
This compound
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-piperidine (1.0 eq) in DCM.
-
Add pyridine (1.2 eq) to the solution and cool to 0 °C.
-
Add a solution of this compound (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired sulfonamide.
Protocol 3: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to yield the final sulfonamide.
Materials:
-
Boc-protected sulfonamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected sulfonamide in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected sulfonamide.
Mandatory Visualizations
Caption: General workflow for a protecting group strategy.
Caption: Reaction pathway for sulfonamide synthesis with a Boc-protected amine.
Caption: Logical workflow for using a silyl protecting group for an alcohol.
References
Application Notes and Protocols for the Scale-up Synthesis of 3-(Difluoromethoxy)benzenesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the multi-kilogram scale synthesis of 3-(difluoromethoxy)benzenesulfonyl chloride and its subsequent derivatization into pharmacologically relevant compounds, particularly those targeting the inositol-requiring enzyme 1 (IRE1) signaling pathway.
Overview and Rationale
The difluoromethoxy group is a valuable substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and target-binding affinity. This compound is a key building block for introducing this moiety into a wide range of molecular scaffolds. Its derivatives have shown significant potential as modulators of the IRE1 pathway, a critical component of the unfolded protein response (UPR) implicated in various diseases, including cancer and metabolic disorders.
This document outlines a scalable and robust synthetic route starting from readily available commercial materials.
Synthesis of this compound: A Scalable Three-Step Process
The recommended synthetic route for the large-scale production of this compound is a three-step process commencing from 3-nitrophenol.
Step 1: Catalytic Hydrogenation of 3-Nitrophenol to 3-Aminophenol
The initial step involves the reduction of the nitro group of 3-nitrophenol to an amine. Catalytic hydrogenation is the method of choice for its high efficiency, clean conversion, and scalability.
Experimental Protocol:
-
Reactor Setup: A multi-kilogram scale hydrogenation reactor is charged with 3-nitrophenol and a suitable solvent, such as ethanol or methanol.
-
Catalyst Addition: A catalytic amount of 5% palladium on carbon (Pd/C) is carefully added to the reactor. The catalyst loading is typically between 0.5-2% w/w relative to the 3-nitrophenol.
-
Hydrogenation: The reactor is sealed and purged with nitrogen to remove oxygen. Hydrogen gas is then introduced, and the pressure is maintained at the desired level. The reaction is typically conducted at a slightly elevated temperature to increase the reaction rate.
-
Monitoring and Work-up: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). Upon completion, the reactor is purged with nitrogen, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield crude 3-aminophenol.
Quantitative Data for Scale-Up Synthesis of 3-Aminophenol:
| Parameter | Value | Reference |
| Starting Material | 3-Nitrophenol | [1][2] |
| Solvent | Ethanol | [1] |
| Catalyst | 5% Palladium on Carbon | [1] |
| Hydrogen Pressure | 1-5 MPa | [3] |
| Temperature | 50-70 °C | [1] |
| Reaction Time | 2-6 hours | [1] |
| Typical Yield | 95-99% | [1] |
Step 2: Difluoromethylation of 3-Aminophenol to 3-(Difluoromethoxy)aniline
The key difluoromethoxy moiety is introduced in this step. This is typically achieved by reacting 3-aminophenol with a difluoromethylating agent under basic conditions.
Experimental Protocol:
-
Reaction Setup: 3-Aminophenol is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, in a pressure-rated reactor.
-
Base Addition: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the phenolic hydroxyl group.
-
Difluoromethylation: A difluoromethylating agent, such as chlorodifluoromethane (CHClF₂) or sodium chlorodifluoroacetate, is introduced into the reactor. The reaction is heated under pressure.
-
Work-up: After the reaction is complete, the mixture is cooled, and the pressure is carefully vented. The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to give crude 3-(difluoromethoxy)aniline, which can be purified by distillation or crystallization.
Quantitative Data for Scale-Up Synthesis of 3-(Difluoromethoxy)aniline:
| Parameter | Value | Reference |
| Starting Material | 3-Aminophenol | [4][5] |
| Difluoromethylating Agent | Chlorodifluoromethane | [6] |
| Base | Sodium Hydroxide / Potassium Carbonate | [6] |
| Solvent | N,N-Dimethylformamide (DMF) | General Knowledge |
| Temperature | 80-120 °C | General Knowledge |
| Pressure | 5-10 bar | General Knowledge |
| Typical Yield | 70-85% | [6] |
Step 3: Sandmeyer Reaction of 3-(Difluoromethoxy)aniline to this compound
The final step in the synthesis of the target building block is a Sandmeyer-type reaction, which converts the aniline to the sulfonyl chloride.[7]
Experimental Protocol:
-
Diazotization: 3-(Difluoromethoxy)aniline is dissolved in a mixture of concentrated hydrochloric acid and acetic acid. The solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the diazonium salt.
-
Sulfonylation: In a separate reactor, a solution of sulfur dioxide in acetic acid is prepared and cooled. A catalytic amount of copper(I) chloride is added. The freshly prepared diazonium salt solution is then added slowly to this mixture.
-
Work-up and Isolation: The reaction mixture is stirred until the evolution of nitrogen gas ceases. It is then poured into ice-water, and the product is extracted with a suitable organic solvent like dichloromethane. The organic layer is washed, dried, and concentrated to yield this compound.
Quantitative Data for Scale-Up Sandmeyer Reaction:
| Parameter | Value | Reference |
| Starting Material | 3-(Difluoromethoxy)aniline | |
| Reagents | Sodium Nitrite, Sulfur Dioxide, Copper(I) Chloride | [7] |
| Solvent | Acetic Acid / Hydrochloric Acid | |
| Temperature | 0-10 °C | [8] |
| Reaction Time | 1-3 hours | [8] |
| Typical Yield | 75-90% | [9] |
Synthesis of Phenoxypyridylpyrimidine Derivatives as IRE1 Modulators
This compound is an excellent precursor for the synthesis of sulfonamide derivatives. The following is a general protocol for the synthesis of phenoxypyridylpyrimidine sulfonamides, a class of compounds known to modulate IRE1 activity.[10]
Experimental Protocol:
-
Reaction Setup: To a solution of the appropriate aminophenoxypyridylpyrimidine intermediate in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), a base such as triethylamine or pyridine is added.
-
Sulfonylation: A solution of this compound in the same solvent is added dropwise to the mixture at room temperature.
-
Monitoring and Work-up: The reaction is monitored by HPLC or TLC. Once complete, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure phenoxypyridylpyrimidine sulfonamide derivative.
Quantitative Data for Sulfonamide Formation:
| Parameter | Value |
| Electrophile | This compound |
| Nucleophile | Aminophenoxypyridylpyrimidine |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 20-25 °C |
| Reaction Time | 2-12 hours |
| Typical Yield | 80-95% |
Visualizations
Overall Synthetic Workflow
Caption: A scalable workflow for the synthesis of this compound and its derivatives.
IRE1 Signaling Pathway
The unfolded protein response (UPR) is a cellular stress response related to the endoplasmic reticulum (ER). IRE1 is a key sensor and transducer in this pathway.
Caption: Key signaling events in the IRE1 branch of the Unfolded Protein Response.
References
- 1. 3-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 2. WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 3. CN101462968A - Method for preparing single alkyl amino phenol from nitrophenol - Google Patents [patents.google.com]
- 4. 3-(Difluoromethoxy)aniline [oakwoodchemical.com]
- 5. 3-二氟甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Catalytic Routes to Novel Sulfonamides: Application Notes for 3-(Difluoromethoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides utilizing 3-(difluoromethoxy)benzenesulfonyl chloride. The difluoromethoxy group is a valuable substituent in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity. The catalytic methods outlined below offer efficient and versatile strategies for incorporating this important pharmacophore into diverse molecular scaffolds.
Introduction to Catalytic Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] Traditional synthesis relies on the reaction of a sulfonyl chloride with an amine, often under basic conditions.[2] While effective, this method can be limited by the stability of the sulfonyl chloride and the nucleophilicity of the amine.[3] Modern catalytic approaches have emerged to overcome these limitations, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance.[4][5] These methods, including transition-metal catalysis and photoredox catalysis, enable the construction of complex sulfonamides from readily available starting materials.[3][4]
This guide focuses on the application of these advanced catalytic methods to the synthesis of sulfonamides derived from this compound, a key building block for novel pharmaceutical candidates.
Catalytic Methods and Data Summary
Several catalytic strategies can be employed for the synthesis of sulfonamides from this compound. The choice of method will depend on the specific amine coupling partner and the desired functional group tolerance. Below is a summary of representative catalytic systems.
| Catalyst System | Amine Substrate | Solvent | Base | Temperature (°C) | Typical Yield (%) | Reference Method |
| Copper(I) Iodide (CuI) | Primary & Secondary Amines | Dioxane | K₃PO₄ | 100 | 85-95 | Based on general copper-catalyzed methods |
| Palladium(II) Acetate (Pd(OAc)₂) | Aryl & Heteroaryl Amines | Toluene | K₂CO₃ | 110 | 80-92 | Adapted from palladium-catalyzed C-N coupling |
| Iron(III) Chloride (FeCl₃) | Anilines | Acetonitrile | Pyridine | 80 | 75-90 | Based on iron-catalyzed amidation |
| Photoredox/Copper Dual Catalysis | Primary & Secondary Amines | Acetonitrile | DIPEA | Room Temp | 88-98 | Inspired by recent photoredox methodologies[3] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sulfonamide Synthesis
This protocol describes a general method for the copper-catalyzed coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Copper(I) iodide (CuI)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Protocol 2: Palladium-Catalyzed Cross-Coupling for N-Aryl Sulfonamides
This protocol is suitable for the synthesis of N-aryl sulfonamides, which can be challenging using traditional methods.
Materials:
-
This compound
-
Aryl or heteroaryl amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.05 mmol, 5 mol%) and Xantphos (0.06 mmol, 6 mol%) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol), the aryl amine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 110 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute with ethyl acetate (20 mL) and filter through celite.
-
Wash the organic phase with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the N-aryl sulfonamide.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and a representative catalytic cycle.
Caption: General experimental workflow for catalytic sulfonamide synthesis.
Caption: A simplified representation of a transition-metal catalytic cycle.
Concluding Remarks
The catalytic methods presented provide robust and versatile platforms for the synthesis of sulfonamides from this compound. These protocols can be adapted to a wide range of amine coupling partners, facilitating the rapid generation of novel sulfonamide libraries for drug discovery and development. The use of catalytic systems offers significant advantages over traditional methods, including milder conditions and enhanced functional group compatibility, making them invaluable tools for the modern medicinal chemist.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-(Difluoromethoxy)benzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Difluoromethoxy)benzenesulfonyl chloride. The information is designed to help optimize reaction conditions and address common challenges encountered during its use in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a valuable reagent in organic synthesis, primarily used as an intermediate for the preparation of sulfonamides and sulfonate esters.[1] The presence of the difluoromethoxy group can enhance the lipophilicity and metabolic stability of the final compounds, making it a useful building block in medicinal chemistry and agrochemical research.[1] Notably, it is used in the synthesis of phenoxypyridylpyrimidine derivatives which act as modulators of the inositol-requiring enzyme 1 (IRE1) activity, a key component of the unfolded protein response (UPR) pathway.[2]
Q2: What are the typical storage and handling recommendations for this compound?
Like most sulfonyl chlorides, this compound is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere, such as argon or nitrogen.[1] Recommended storage temperatures are typically between 2-8°C.[1] Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Q3: What are the most common side reactions observed when using this compound?
The most prevalent side reaction is the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. This occurs in the presence of water and can significantly reduce the yield of the desired product.[3] Another potential side reaction, particularly with primary amines, is the formation of a bis-sulfonated product where two sulfonyl groups react with the same amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of sulfonamides using this compound.
| Symptom | Potential Cause | Recommended Solution |
| Low or No Yield of Sulfonamide | Hydrolysis of this compound | - Ensure all glassware is oven-dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Low nucleophilicity of the amine | - For weakly nucleophilic amines, consider using a stronger base or a catalyst. - Increasing the reaction temperature may also improve the reaction rate. | |
| Steric hindrance | - If either the sulfonyl chloride or the amine is sterically hindered, the reaction may require longer reaction times or higher temperatures.[3] | |
| Formation of Sulfonic Acid Byproduct | Presence of water in the reaction mixture | - Rigorously exclude moisture from the reaction setup. - Use freshly opened or distilled anhydrous solvents. |
| Formation of Bis-sulfonated Product (with primary amines) | Incorrect stoichiometry or slow reaction of the primary sulfonamide | - Use a slight excess of the amine (1.1-1.2 equivalents). - Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate.[3] |
| Difficult Purification | Presence of unreacted starting materials or byproducts | - For purification, column chromatography on silica gel is often effective. - An acidic wash (e.g., dilute HCl) can help remove unreacted amine and basic impurities. - A basic wash (e.g., saturated sodium bicarbonate) can remove the sulfonic acid byproduct. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-3-(difluoromethoxy)benzenesulfonamide
This protocol provides a general procedure for the reaction of this compound with an aromatic amine. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminophenol)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted aniline (1.0 equivalent) and dissolve it in the chosen anhydrous solvent.
-
Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0-1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the solution of this compound to the stirred solution of the aniline and base at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
IRE1 Signaling Pathway
The Inositol-requiring enzyme 1 (IRE1) is a key sensor of endoplasmic reticulum (ER) stress and a crucial component of the Unfolded Protein Response (UPR). This compound is a precursor to molecules that can modulate this pathway.
Caption: Simplified diagram of the IRE1 signaling pathway, a branch of the Unfolded Protein Response.
Experimental Workflow for Sulfonamide Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of a sulfonamide from this compound.
Caption: A general experimental workflow for the synthesis of sulfonamides.
References
Hydrolysis of 3-(Difluoromethoxy)benzenesulfonyl chloride and prevention
This technical support guide is intended for researchers, scientists, and drug development professionals using 3-(difluoromethoxy)benzenesulfonyl chloride in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to the hydrolysis of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical reagent with the molecular formula C₇H₅ClF₂O₃S.[1] It is primarily used as a key intermediate in the synthesis of agrochemicals and pharmaceuticals. Its sulfonyl chloride group readily reacts with amines and alcohols, making it valuable for constructing sulfonamide and sulfonate ester derivatives. The difluoromethoxy group often enhances properties like lipophilicity and metabolic stability in the final products.[2]
Q2: What is hydrolysis and why is it a concern for this compound?
A2: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, this reaction is a significant concern because the compound is moisture-sensitive.[2] Contact with water will convert the sulfonyl chloride to the corresponding 3-(difluoromethoxy)benzenesulfonic acid and hydrochloric acid (HCl). This degradation reduces the purity of the reagent, leading to lower yields in subsequent reactions and the introduction of acidic impurities that can complicate product isolation.
Q3: How can I tell if my this compound has undergone hydrolysis?
A3: The presence of the hydrolysis product, 3-(difluoromethoxy)benzenesulfonic acid, can be detected by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where new peaks corresponding to the sulfonic acid will appear. High-Performance Liquid Chromatography (HPLC) is another effective method to assess the purity of the sulfonyl chloride and quantify the amount of sulfonic acid present.[3][4] A significant decrease in the pH of your reaction mixture (if unbuffered) upon addition of the reagent can also indicate the presence of acidic hydrolysis products.
Q4: How should I properly store this compound to prevent hydrolysis?
A4: To minimize hydrolysis, this compound should be stored in a cool, dry environment. The recommended storage temperature is between 2-8°C.[2] It is crucial to store it in a tightly sealed container to prevent exposure to atmospheric moisture. For long-term storage, keeping the container under an inert atmosphere, such as argon or nitrogen, is best practice.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of desired sulfonamide/sulfonate ester product. | Hydrolysis of this compound prior to or during the reaction. | - Ensure the reagent has been properly stored. - Use anhydrous solvents and reagents for your reaction. - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - If hydrolysis is suspected, consider purifying the reagent before use (see Experimental Protocols). |
| Complex reaction mixture with difficult purification. | Presence of 3-(difluoromethoxy)benzenesulfonic acid and HCl from hydrolysis. | - During aqueous work-up, neutralize the acidic byproducts with a suitable base (e.g., sodium bicarbonate solution). - The sulfonic acid is highly water-soluble, so it can often be removed by extraction with water or a basic aqueous solution. |
| Inconsistent reaction results between different batches of the reagent. | Varying degrees of hydrolysis in different batches of this compound. | - Assess the purity of each new batch of the reagent by an analytical method like HPLC or NMR before use. - If significant hydrolysis has occurred, consider purifying the reagent. |
| Reaction with an amine is slow or incomplete. | The amine may be protonated by HCl generated from hydrolysis, rendering it less nucleophilic. | - Add an additional equivalent of a non-nucleophilic base (e.g., triethylamine or DIPEA) to scavenge any HCl present. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound via HPLC
This protocol provides a method to determine the purity of this compound and quantify its primary hydrolysis product, 3-(difluoromethoxy)benzenesulfonic acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[4]
Procedure:
-
Standard Preparation:
-
Accurately weigh a small amount of high-purity this compound and dissolve it in a known volume of anhydrous acetonitrile to create a stock solution of known concentration.
-
If available, prepare a separate stock solution of 3-(difluoromethoxy)benzenesulfonic acid in acetonitrile.
-
-
Sample Preparation:
-
Carefully weigh a sample of the this compound to be tested and dissolve it in a known volume of anhydrous acetonitrile.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for this compound and 3-(difluoromethoxy)benzenesulfonic acid based on the retention times of the standards.
-
Calculate the percentage purity of the sulfonyl chloride and the percentage of the sulfonic acid impurity by comparing the peak areas in the sample chromatogram to those in the standard chromatogram.
-
Protocol 2: Purification of Partially Hydrolyzed this compound
This protocol describes a method to remove the 3-(difluoromethoxy)benzenesulfonic acid impurity from the sulfonyl chloride reagent. This method is based on the general principle of scrubbing with concentrated hydrochloric acid to suppress the solubility of the sulfonyl chloride while the sulfonic acid remains in the aqueous phase.[5]
Materials:
-
Partially hydrolyzed this compound.
-
Concentrated hydrochloric acid (approx. 36%).[5]
-
Anhydrous organic solvent (e.g., dichloromethane or diethyl ether).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Dissolve the impure this compound in a minimal amount of an anhydrous organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of cold, concentrated hydrochloric acid to the separatory funnel.
-
Gently shake the funnel, venting frequently to release any pressure.
-
Allow the layers to separate and discard the aqueous (bottom) layer.
-
Repeat the washing with concentrated HCl two more times.
-
Wash the organic layer with a small amount of cold brine (saturated NaCl solution).
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. The remaining oil is the purified this compound.
-
Confirm the purity of the recovered material using the HPLC method described in Protocol 1.
Visualizations
Caption: Mechanism of hydrolysis for this compound.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Key strategies for preventing hydrolysis.
References
Technical Support Center: Purification of Crude Products from 3-(Difluoromethoxy)benzenesulfonyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude products from reactions involving 3-(Difluoromethoxy)benzenesulfonyl chloride. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound and its derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | 1. Incomplete reaction. 2. Hydrolysis of the sulfonyl chloride during work-up or purification.[1] 3. Product loss during extraction or chromatography. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Minimize contact with water; use anhydrous solvents and dry glassware. Perform aqueous work-up quickly and at low temperatures.[1] 3. Ensure proper phase separation during extractions. Optimize chromatography conditions to prevent product smearing or irreversible binding. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent. 2. Contamination with oily impurities or by-products. | 1. Dry the product under high vacuum for an extended period. 2. Re-purify using column chromatography or attempt recrystallization from a different solvent system. |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system (eluent). 2. Column overloading. 3. Co-elution of impurities with similar polarity. | 1. Systematically screen for an optimal solvent system using TLC. A gradient elution may be necessary. 2. Use an appropriate ratio of crude product to silica gel (typically 1:30 to 1:100 by weight). 3. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization. |
| Product Decomposes on Silica Gel Column | 1. Acidity of the silica gel causing hydrolysis or degradation. | 1. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a neutralising agent like triethylamine. 2. Consider using a less acidic stationary phase, such as neutral alumina. |
| Recrystallization Fails to Yield Crystals | 1. Unsuitable solvent or solvent combination. 2. Solution is not supersaturated. 3. Presence of impurities inhibiting crystallization. | 1. Systematically test a range of solvents with varying polarities.[2] 2. Concentrate the solution or add an anti-solvent to induce precipitation. Scratching the inside of the flask or adding a seed crystal can also help. 3. First, purify the crude product by column chromatography to remove impurities that may interfere with crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction?
A1: Common impurities include unreacted starting materials, by-products from side reactions, and hydrolysis of the sulfonyl chloride to 3-(difluoromethoxy)benzenesulfonic acid.[1] The formation of diaryl sulfones can also occur, particularly at elevated reaction temperatures.
Q2: How can I effectively remove the corresponding sulfonic acid impurity?
A2: The sulfonic acid is significantly more polar and acidic than the sulfonyl chloride. An aqueous work-up including a wash with a mild base, such as saturated sodium bicarbonate solution, will deprotonate the sulfonic acid, making it water-soluble and easily separable from the organic layer containing the sulfonyl chloride.[3]
Q3: Is the difluoromethoxy group stable under typical purification conditions?
A3: The difluoromethoxy group is generally stable under standard purification conditions, including aqueous work-ups and chromatography on silica gel. It is resistant to cleavage under moderately acidic or basic conditions.
Q4: What is the recommended storage condition for purified this compound?
A4: Due to its sensitivity to moisture, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C) to prevent hydrolysis.
Q5: Can I use distillation for the purification of this compound?
A5: Yes, vacuum distillation can be an effective method for purifying sulfonyl chlorides, especially for removing non-volatile impurities.[1] However, care must be taken as some sulfonyl chlorides can be thermally labile. It is advisable to perform distillation at the lowest possible pressure to keep the temperature down.
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and ice-cold water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to remove acidic impurities).
-
Water.
-
Brine (saturated aqueous sodium chloride solution).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). A common starting point is a mixture of hexanes and ethyl acetate. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column. Alternatively, for less soluble products, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Begin elution with the non-polar solvent system and gradually increase the polarity (gradient elution) if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble when heated.[2] Common solvents to screen include hexanes, ethyl acetate, toluene, and mixtures thereof.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table provides an illustrative comparison of expected outcomes for different purification methods for a crude product of this compound. Actual results may vary depending on the specific impurities present.
| Purification Method | Typical Recovery | Purity (by HPLC/NMR) | Throughput | Primary Impurities Removed |
| Aqueous Work-up Only | >95% | 70-90% | High | Acidic and water-soluble impurities |
| Recrystallization | 60-85% | >98% | Medium | By-products with different solubility profiles |
| Flash Column Chromatography | 70-90% | >99% | Low to Medium | A wide range of impurities with different polarities |
| Vacuum Distillation | 50-75% | >98% | Medium | Non-volatile or very high-boiling impurities |
Visualizations
Caption: A flowchart illustrating the general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low purity issues during purification.
References
Technical Support Center: Overcoming Low Yields in Sulfonamide Synthesis with 3-(Difluoromethoxy)benzenesulfonyl Chloride
Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of sulfonamides using 3-(difluoromethoxy)benzenesulfonyl chloride.
Troubleshooting Guide
Low yields in sulfonamide synthesis can be attributed to several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Degraded this compound | This reagent is highly sensitive to moisture, which can lead to hydrolysis into the unreactive sulfonic acid.[1] Ensure the reagent is fresh or has been stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere). Consider purchasing from a reputable supplier that provides a certificate of analysis. Storage at 2-8°C under argon is recommended. |
| Poor Quality Amine | Impurities in the amine starting material can lead to unwanted side reactions and inhibit the desired sulfonamide formation. Verify the purity of the amine using techniques like NMR or LC-MS before use. |
| Inadequate Base | The chosen base may not be strong enough to deprotonate the amine effectively, or it may be sterically hindered. For weakly nucleophilic amines, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or using a catalyst.[2] Pyridine or triethylamine are commonly used, but their effectiveness can vary depending on the amine's pKa. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate, especially with sterically hindered or electronically deactivated amines. Conversely, excessive heat can lead to decomposition of the starting materials or product. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. A common starting point is to initiate the reaction at 0°C and then allow it to warm to room temperature or gently heat.[3] |
| Incorrect Solvent | The solvent must be inert to the reactants and capable of dissolving them. Protic solvents like water or alcohols will react with the sulfonyl chloride.[4] Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are generally preferred.[5][6] |
Problem: Presence of Multiple Products
| Potential Cause | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | The presence of water in the reaction will lead to the formation of 3-(difluoromethoxy)benzenesulfonic acid as a byproduct.[1] Use anhydrous solvents, dry glassware thoroughly (oven-drying is recommended), and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Bis-sulfonylation of Primary Amines | Primary amines (R-NH₂) can sometimes react with two equivalents of the sulfonyl chloride to form a bis-sulfonamide (R-N(SO₂Ar)₂). To minimize this, use a slight excess of the amine (1.1-1.2 equivalents) and add the this compound solution slowly and dropwise to the amine solution at a low temperature (e.g., 0°C) to maintain a low concentration of the sulfonyl chloride. |
| Reaction with Solvent | Certain solvents can react with the sulfonyl chloride under the reaction conditions. Ensure the chosen solvent is inert. |
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction setup for the synthesis of a sulfonamide using this compound?
A1: A standard procedure involves dissolving the amine and a base (such as triethylamine or pyridine, typically 1.5-2.0 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon). The mixture is cooled to 0°C in an ice bath. A solution of this compound (1.0 equivalent) in the same anhydrous solvent is then added dropwise over 15-30 minutes. After the addition, the reaction is typically allowed to warm to room temperature and stirred for several hours to overnight. Progress should be monitored by TLC or LC-MS.
Q2: How can I effectively purify the sulfonamide product?
A2: Purification strategies depend on the properties of the sulfonamide.
-
Aqueous Workup: After the reaction is complete, it is often quenched with water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base and protonate any remaining amine. The product can then be extracted into an organic solvent (e.g., ethyl acetate or DCM). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Crystallization: If the sulfonamide is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.
-
Silica Gel Chromatography: For products that are difficult to crystallize or contain impurities with similar solubility, column chromatography on silica gel is a common and effective purification technique. A gradient of ethyl acetate in hexanes is a typical eluent system.
Q3: The difluoromethoxy group on the benzenesulfonyl chloride seems to be affecting the reaction. What should I consider?
A3: The -OCF₂H group is strongly electron-withdrawing, which can increase the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophiles, but also potentially more susceptible to hydrolysis. While this enhanced reactivity is generally favorable for the reaction with amines, it underscores the critical need for strictly anhydrous conditions to prevent the competing hydrolysis reaction. No significant steric hindrance is expected from this group.
Q4: I am working with a weakly nucleophilic amine. What can I do to improve the yield?
A4: For weakly nucleophilic amines, such as anilines with electron-withdrawing substituents, you can try the following:
-
Use a stronger base: A stronger base like DBU may be more effective at deprotonating the amine.
-
Increase the reaction temperature: Carefully increasing the temperature (e.g., refluxing in THF or dioxane) can provide the necessary activation energy. Monitor for potential decomposition.
-
Use a catalyst: While not always necessary, certain catalysts can promote the reaction.
-
Longer reaction time: These reactions may simply require more time to reach completion. Monitor the reaction progress over an extended period (24-48 hours).
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol is a general guideline and may require optimization for specific amines.
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol) and anhydrous dichloromethane (DCM, 5 mL).
-
Add triethylamine (2.0 mmol, 2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
In a separate dry flask, dissolve this compound (1.0 mmol, 1 equivalent) in anhydrous DCM (5 mL).
-
Add the this compound solution dropwise to the stirred amine solution over 20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low sulfonamide yield.
Caption: General experimental workflow for sulfonamide synthesis.
References
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-(Difluoromethoxy)benzenesulfonyl chloride under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 3-(Difluoromethoxy)benzenesulfonyl chloride under various reaction conditions.
I. Frequently Asked Questions (FAQs) - Stability and Handling
1. What is the general stability of this compound?
This compound is a reactive chemical, characteristic of most sulfonyl chlorides. Its stability is influenced by environmental conditions and the presence of nucleophiles. The difluoromethoxy group is electron-withdrawing, which enhances the electrophilicity of the sulfur atom, making the compound highly reactive towards nucleophiles.[1][2] It is generally stable when stored under appropriate conditions but can degrade in the presence of moisture and at elevated temperatures.[3][4]
2. How should I properly store this reagent?
To ensure its stability and reactivity, this compound should be stored in a cool, dry, and well-ventilated area.[3][4] It is crucial to keep the container tightly sealed to prevent exposure to moisture, which can lead to hydrolysis.[4][5] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to further minimize degradation.
3. What are the main decomposition pathways for this compound?
The primary decomposition pathway for this compound is hydrolysis. In the presence of water, it hydrolyzes to the corresponding 3-(difluoromethoxy)benzenesulfonic acid and hydrochloric acid.[6] At elevated temperatures, thermal decomposition can also occur, though specific temperature ranges are not well-documented in the provided results.
4. Is this compound sensitive to water/moisture?
Yes, this compound is highly sensitive to moisture.[4][5] Reaction with water leads to its decomposition, forming the sulfonic acid. This hydrolytic degradation not only consumes the reagent but the resulting acidic byproducts can also affect the desired chemical transformation. Therefore, all experiments should be conducted under anhydrous conditions.
5. Is this compound sensitive to light or air?
While specific data on light sensitivity is not available in the search results, it is good practice to store reactive chemicals like sulfonyl chlorides in amber bottles to protect them from light. The primary atmospheric component of concern is moisture in the air, which necessitates storage in a tightly sealed container, preferably under an inert atmosphere.
6. What is the thermal stability of this compound?
Benzenesulfonyl chloride, a related compound, hydrolyzes with heat but is stable in cold water.[6] While a specific decomposition temperature for this compound is not provided, it is advisable to avoid high temperatures during storage and reactions unless specified in a protocol, as thermal decomposition can occur.
II. Troubleshooting Guide for Reactions
This guide addresses common issues encountered during reactions involving this compound.
1. Low or no yield of the desired sulfonamide/sulfonate ester.
-
Cause: Degradation of the sulfonyl chloride due to moisture.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[7]
-
-
Cause: Inactive nucleophile (amine or alcohol).
-
Solution: Check the purity and reactivity of your nucleophile. For less reactive nucleophiles, consider using a stronger base or a higher reaction temperature, but monitor for decomposition of the sulfonyl chloride.
-
-
Cause: Inappropriate base.
-
Solution: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically used to scavenge the HCl byproduct. Ensure the base is anhydrous and added in a slight excess (1.1-1.5 equivalents).[7]
-
-
Cause: Steric hindrance.
-
Solution: If either the nucleophile or the sulfonyl chloride is sterically hindered, the reaction may be slow. Consider longer reaction times or elevated temperatures.
-
2. Formation of multiple products.
-
Cause: Polysulfonylation of primary amines.
-
Solution: This can occur if an excess of the sulfonyl chloride is used. Use a 1:1 stoichiometric ratio of the amine to the sulfonyl chloride, or a slight excess of the amine.[8]
-
-
Cause: Side reactions with the solvent.
-
Solution: Ensure the solvent is inert to the reaction conditions. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices.[7]
-
-
Cause: Hydrolysis of the sulfonyl chloride.
-
Solution: The formation of 3-(difluoromethoxy)benzenesulfonic acid as a byproduct indicates the presence of moisture. Follow strict anhydrous techniques.[7]
-
3. Difficulty in purifying the product.
-
Cause: Presence of unreacted starting materials.
-
Solution: Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical technique to ensure completion.
-
-
Cause: Contamination with the sulfonic acid byproduct.
-
Solution: During the workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove the acidic byproduct.[7]
-
-
Cause: Emulsion formation during aqueous workup.
-
Solution: Add brine to the aqueous layer to break up emulsions.
-
4. Reaction is not going to completion.
-
Cause: Insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress and allow it to stir for a longer period or gently heat if the reactants are known to be stable at higher temperatures.
-
-
Cause: Poor solubility of reactants.
-
Solution: Choose a solvent in which all reactants are soluble. A mixture of solvents might be necessary in some cases.[7]
-
III. Quantitative Data Summary
Specific quantitative data for the stability of this compound is limited in the provided search results. However, the table below summarizes general data for benzenesulfonyl chlorides. The presence of the electron-withdrawing 3-(difluoromethoxy) group is expected to increase the rate of hydrolysis compared to unsubstituted benzenesulfonyl chloride.[9]
| Parameter | Value (for Benzenesulfonyl Chloride) | Expected Trend for this compound | Reference |
| Hydrolysis | Reacts with hot water, stable in cold water | Higher reactivity towards hydrolysis | [6] |
| Reactivity with Nucleophiles | Highly reactive | Even more reactive due to the electron-withdrawing substituent | [1][2] |
| Storage Temperature | Cool, dry place | Cool, dry place | [3][4] |
IV. Experimental Protocols
1. General Protocol for the Sulfonylation of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and stir for 5-10 minutes at room temperature.[7]
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C (ice bath).
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Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
2. Protocol for Handling and Quenching of the Reagent
-
Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5]
-
Quenching: Unused or residual this compound can be quenched by slowly adding it to a stirred solution of a weak base, such as sodium bicarbonate, in water, preferably in an ice bath to control the exotherm.
V. Diagrams (Graphviz)
Caption: General reaction scheme for the synthesis of a sulfonamide.
Caption: Troubleshooting logic for low product yield in sulfonylation reactions.
Caption: Decomposition pathway of this compound via hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Products from 3-(Difluoromethoxy)benzenesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted 3-(difluoromethoxy)benzenesulfonyl chloride from their reaction products.
Troubleshooting Guide
Issue 1: My desired product is co-eluting with unreacted this compound during column chromatography.
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Possible Cause: The polarity of your product is very similar to that of this compound.
-
Solutions:
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Quench Before Chromatography: Convert the unreacted sulfonyl chloride into a more polar derivative that will have a significantly different retention factor (Rf) on silica gel.
-
Method A: Amine Quench: Add a primary or secondary amine (e.g., piperidine or morpholine) or an aqueous solution of ammonia to the reaction mixture. This will form the corresponding sulfonamide, which is considerably more polar than the sulfonyl chloride.[1]
-
Method B: Basic Hydrolysis: Quench the reaction with an aqueous base like sodium bicarbonate or sodium hydroxide. This will hydrolyze the sulfonyl chloride to its corresponding sulfonic acid salt (sodium 3-(difluoromethoxy)benzenesulfonate), which is water-soluble and can be easily removed with an aqueous wash.[1][2]
-
-
Optimize Chromatography Conditions: If quenching is not a viable option due to product instability, carefully optimize your chromatographic conditions. A less polar eluent system may enhance the separation between your product and the unreacted sulfonyl chloride.[1]
-
Issue 2: My product is sensitive to aqueous or basic conditions.
-
Possible Cause: The product contains functional groups that are labile to base or water, such as esters or certain protecting groups.
-
Solutions:
-
Non-Aqueous Amine Quench: Use a primary or secondary amine in a non-aqueous solvent to quench the excess sulfonyl chloride. The resulting sulfonamide can then be separated from the desired product by column chromatography.[1]
-
Scavenger Resins: Employ a polymer-bound amine scavenger (e.g., aminomethyl polystyrene). The scavenger reacts with the excess this compound, and the resulting polymer-bound sulfonamide can be conveniently removed by filtration.[1][2]
-
Issue 3: The quenching reaction appears to be slow or incomplete.
-
Possible Cause: Insufficient amount of quenching agent, low reaction temperature, or inadequate mixing.
-
Solutions:
-
Increase Excess of Quenching Agent: Ensure that a sufficient molar excess of the amine or base is utilized to drive the reaction to completion.[1]
-
Ensure Vigorous Stirring: Good mixing is crucial, especially in biphasic systems (e.g., an organic solvent and an aqueous base), to maximize the contact between reactants.[1]
-
Monitor by TLC: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the this compound spot to confirm the completion of the quenching reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for removing unreacted this compound?
A1: Unreacted this compound can complicate product purification due to its potential to co-elute with the desired product during chromatography.[1] Furthermore, as a reactive electrophile, it can interfere with subsequent synthetic steps. It is also classified as a corrosive material, making its removal important for the safety and purity of the final compound.[3][4]
Q2: What are the common methods for removing excess this compound?
A2: The most prevalent strategies involve quenching the unreacted sulfonyl chloride to convert it into a more easily separable derivative, followed by an appropriate work-up and purification. The main methods include quenching with amines, aqueous hydrolysis, or the use of scavenger resins, followed by liquid-liquid extraction or column chromatography.[1][2]
Q3: How do I choose the most suitable removal method for my experiment?
A3: The selection of the best method depends on several factors, including the stability of your desired product under the quenching conditions and the physical properties of both the product and the impurities. For instance, if your product is sensitive to basic conditions, you should avoid quenching with strong bases. If your product is non-polar, converting the sulfonyl chloride to a highly polar sulfonic acid or sulfonamide will facilitate an easier separation.[1]
Q4: What are the hydrolysis products of this compound?
A4: this compound reacts with water (hydrolyzes) to form 3-(difluoromethoxy)benzenesulfonic acid and hydrochloric acid (HCl). Both of these byproducts are acidic.[2]
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | 242.63[3] | 233-234[3] | 1.509[3] | 1.5100[3] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Base (Hydrolysis)
-
Cool the reaction mixture to 0-10 °C using an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This may cause gas evolution (CO₂). Ensure adequate venting.
-
Stir the mixture vigorously for 15-30 minutes at room temperature.
-
Monitor the disappearance of the this compound spot by TLC.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. The resulting sodium 3-(difluoromethoxy)benzenesulfonate will be in the aqueous layer.[1]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Quenching with an Amine
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Add a primary or secondary amine (e.g., 2-3 equivalents relative to the excess sulfonyl chloride) to the reaction mixture.
-
Continue stirring vigorously for 15-30 minutes at room temperature.[1]
-
Monitor the disappearance of the sulfonyl chloride by TLC.
-
The resulting sulfonamide can be removed by standard purification techniques such as column chromatography or, in some cases, by an acidic wash if the sulfonamide is basic enough to be protonated and extracted into an aqueous acidic phase.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes or heptanes).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), starting with a low polarity to elute non-polar impurities first.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.[5]
Visualizations
References
Technical Support Center: 3-(Difluoromethoxy)benzenesulfonyl Chloride Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Difluoromethoxy)benzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical reagent with the formula C7H5ClF2O3S.[1] It is primarily used as a key intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.[2][3] The sulfonyl chloride group is highly reactive towards nucleophiles like amines and alcohols, making it valuable for creating sulfonamides and sulfonate esters. The difluoromethoxy group can enhance properties like lipophilicity and metabolic stability in the final products, which is advantageous in drug design.[2]
Q2: What are the general handling and storage recommendations for this compound?
A2: this compound is a moisture-sensitive and corrosive compound.[4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is typically stored in a cool, dry place, often under an inert atmosphere like argon, to prevent degradation.[2]
Q3: What are the typical physical and chemical properties of this compound?
A3: The table below summarizes key properties of this compound.
| Property | Value | Reference |
| CAS Number | 351003-38-8 | [1][3][5] |
| Molecular Formula | C7H5ClF2O3S | [1][5] |
| Molecular Weight | 242.63 g/mol | [1][5] |
| Boiling Point | 233-234 °C (lit.) | [1][4] |
| Density | 1.509 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index | n20/D 1.5100 (lit.) | [1][4] |
| Purity | Typically >97% | [3][5] |
Troubleshooting Guide
Q4: My reaction with this compound is resulting in a low yield. What are the potential causes and solutions?
A4: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Moisture Contamination: Sulfonyl chlorides readily react with water, leading to the formation of the corresponding sulfonic acid, which is unreactive in the desired reaction.[6][7]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle the reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature, but be mindful of potential side reactions.
-
-
Sub-optimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed efficiently.
-
Solution: Gradually increase the reaction temperature in small increments while monitoring the reaction progress. Be aware that higher temperatures can sometimes lead to the formation of byproducts.
-
-
Poor Quality of Reagents: The this compound or other reactants may have degraded.
-
Solution: Use freshly opened or properly stored reagents. The purity of the sulfonyl chloride can be checked by techniques like NMR spectroscopy.
-
Q5: I am observing the formation of an unexpected side product in my reaction. What could it be and how can I minimize it?
A5: The formation of side products is a common issue. Here are some possibilities:
-
Hydrolysis Product: As mentioned, the most common side product is the corresponding sulfonic acid due to reaction with trace amounts of water.
-
Solution: Follow the rigorous anhydrous techniques described above.
-
-
Products from Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol), it may react with the sulfonyl chloride.
-
Solution: Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).
-
-
Dimerization or Polymerization: Depending on the other reactants, side reactions leading to dimers or polymers can occur.
-
Solution: Try adjusting the reaction conditions, such as concentration (you may need to work at higher dilution), temperature, or the rate of addition of the sulfonyl chloride.
-
Q6: I am having difficulty purifying my product after the reaction. What purification strategies are recommended?
A6: Purification of products from sulfonyl chloride reactions can be challenging. Here are some tips:
-
Aqueous Workup: A common first step is to quench the reaction mixture with water or a dilute aqueous base (like sodium bicarbonate) to react with any remaining sulfonyl chloride and to remove water-soluble byproducts. However, be cautious as this can also lead to hydrolysis of your desired product if it is unstable.
-
Column Chromatography: Flash column chromatography on silica gel is a widely used technique for purifying organic compounds.[8][9] The choice of eluent (solvent system) will depend on the polarity of your product. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective purification method.[9][10] You will need to find a suitable solvent or solvent mixture in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Acidic Wash: If the sulfonic acid byproduct is present, washing the organic layer with a dilute aqueous base during workup can help to remove it by converting it to the more water-soluble sulfonate salt.
Experimental Protocols
Example Protocol: Synthesis of a Sulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary amine to form a sulfonamide.
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise to the amine solution.
-
Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in reactions involving this compound.
Caption: Troubleshooting Decision Tree for this compound Reactions.
References
- 1. This compound | 351003-38-8 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. 351003-38-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. echemi.com [echemi.com]
- 5. watson-int.com [watson-int.com]
- 6. quora.com [quora.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Impact of base and solvent choice on 3-(Difluoromethoxy)benzenesulfonyl chloride reactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(Difluoromethoxy)benzenesulfonyl chloride. The information is designed to address common challenges encountered during the synthesis of sulfonamides and sulfonate esters, with a focus on the critical role of base and solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a key intermediate primarily used in the synthesis of sulfonamides and sulfonate esters. These resulting compounds are of significant interest in the development of pharmaceuticals and agrochemicals due to the enhanced lipophilicity and metabolic stability conferred by the difluoromethoxy group.
Q2: What are the most common side reactions to be aware of when using this compound?
A2: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride to the corresponding 3-(difluoromethoxy)benzenesulfonic acid. This is particularly problematic in the presence of moisture and can be exacerbated by the choice of base and solvent. Another potential side reaction is the N-alkylation of the newly formed sulfonamide, especially when using stronger bases and alkylating agents are present.
Q3: How does the choice of base impact the reaction?
A3: The base plays a crucial role in scavenging the HCl generated during the reaction. Common choices include tertiary amines like triethylamine (TEA) and pyridine. Triethylamine is a stronger, more sterically hindered base, which can lead to faster reaction rates. Pyridine is a weaker base and can sometimes act as a nucleophilic catalyst. The choice of base can also influence the occurrence of side reactions.
Q4: Which type of solvent is generally recommended for sulfonamide synthesis with this reagent?
A4: Polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are generally preferred. These solvents are effective at dissolving the reactants and intermediates without significantly solvating the amine nucleophile, thus promoting the desired SN2 reaction. Protic solvents, on the other hand, can form hydrogen bonds with the amine, reducing its nucleophilicity and slowing down the reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Nucleophilicity of the Amine/Alcohol | For weakly nucleophilic amines or alcohols, consider using a more forcing reaction condition, such as a higher temperature or a more polar solvent like DMF (use with caution due to potential for decomposition). |
| Insufficient Basicity | If using a weak base like pyridine with a less reactive amine, consider switching to a stronger base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Steric Hindrance | If either the amine/alcohol or the sulfonyl chloride is sterically hindered, a longer reaction time and/or elevated temperature may be required. |
Issue 2: Formation of Impurities
| Possible Cause | Recommended Solution |
| Presence of 3-(Difluoromethoxy)benzenesulfonic acid | This indicates hydrolysis of the starting material. Follow the recommendations for preventing hydrolysis mentioned in "Issue 1". If the impurity is present in the final product, purification by recrystallization or column chromatography may be necessary. |
| Unreacted Starting Materials | This suggests an incomplete reaction. Consider increasing the reaction time, temperature, or using a more effective base/solvent combination as outlined in the quantitative data tables below. |
| N-Alkylation of the Sulfonamide Product | This can occur if the reaction conditions are too harsh or if there are alkylating agents present. Use a less nucleophilic base or milder reaction conditions. |
Quantitative Data on Reaction Conditions
The following tables summarize typical yields for the synthesis of a representative sulfonamide, N-phenyl-3-(difluoromethoxy)benzenesulfonamide, under various base and solvent conditions. These are illustrative examples and actual yields may vary depending on the specific amine and reaction scale.
Table 1: Impact of Base on Yield in Dichloromethane (DCM)
| Base (1.2 equiv) | Amine (1.0 equiv) | Solvent | Temperature | Time (h) | Yield (%) |
| Pyridine | Aniline | DCM | Room Temp. | 12 | 75-85 |
| Triethylamine (TEA) | Aniline | DCM | Room Temp. | 6 | 85-95 |
Table 2: Impact of Solvent on Yield with Triethylamine (TEA)
| Solvent | Base (1.2 equiv) | Amine (1.0 equiv) | Temperature | Time (h) | Yield (%) |
| Dichloromethane (DCM) | TEA | Aniline | Room Temp. | 6 | 85-95 |
| Tetrahydrofuran (THF) | TEA | Aniline | Room Temp. | 8 | 80-90 |
| Acetonitrile (ACN) | TEA | Aniline | Room Temp. | 6 | 88-96 |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-3-(difluoromethoxy)benzenesulfonamide
This protocol provides a general method for the reaction of this compound with a primary aromatic amine.
Materials:
-
This compound (1.0 equiv)
-
Aromatic amine (e.g., aniline) (1.0 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the aromatic amine in anhydrous DCM, add triethylamine at room temperature under an inert atmosphere.
-
Stir the solution for 10 minutes.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-3-(difluoromethoxy)benzenesulfonamide.
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low reaction yield.
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 3-(Difluoromethoxy)benzenesulfonyl Chloride Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 3-(Difluoromethoxy)benzenesulfonyl chloride and its derivatives are an emerging class of compounds with potential applications in medicinal chemistry, highlighted by their utility in synthesizing modulators of the inositol-requiring enzyme 1 (IRE1) pathway. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, stands as a cornerstone for the structural elucidation of these fluorinated molecules. This guide provides a comparative analysis of their NMR spectroscopic features, supported by experimental data from closely related analogs, to aid in their characterization.
Comparative ¹H and ¹⁹F NMR Data
The following table summarizes the ¹H and ¹⁹F NMR chemical shifts for various substituted benzenesulfonyl derivatives. This data serves as a valuable reference for predicting the spectral features of this compound and for comparing it with potential synthetic alternatives or isomeric impurities.
| Compound | Position of OCHF₂/OCF₃ | Solvent | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 4-(Trifluoromethoxy)benzenesulfonyl fluoride | 4-OCF₃ | CDCl₃ | 8.11 (d, J = 8.7 Hz, 2H), 7.47 (d, J = 9.0 Hz, 2H)[1] | 65.86 (s, 1F, SO₂F), -58.10 (s, 3F, OCF₃)[1] |
| 3-Methoxybenzenesulfonyl fluoride | 3-OCH₃ | CD₂Cl₂ | 7.55 - 7.68 (m, 2H), 7.51 - 7.54 (m, 1H), 7.29 - 7.41 (m, 1H), 3.93 (s, 3H)[1] | 64.94[1] |
| 4-Nitrobenzenesulfonyl fluoride | 4-NO₂ | CDCl₃ | 8.51 (d, J = 8.3 Hz, 2H), 8.20 - 8.36 (m, 2H)[1] | 65.47[1] |
| Benzenesulfonyl fluoride | - | CD₂Cl₂ | 7.95 - 8.07 (m, 2H), 7.77 - 7.87 (m, 1H), 7.62 - 7.72 (m, 2H)[1] | 65.24[1] |
| 4-Methylbenzenesulfonyl fluoride | 4-CH₃ | CDCl₃ | 7.92 (d, J = 8.3 Hz, 2H), 7.44 (d, J = 8.7 Hz, 2H), 2.52 (s, 3H)[1] | 65.67[1] |
Note: For this compound, one would anticipate a complex aromatic region in the ¹H NMR spectrum, with distinct signals for the protons at positions 2, 4, 5, and 6 of the benzene ring. The difluoromethoxy group (-OCHF₂) would exhibit a characteristic triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms, and a doublet in the ¹⁹F NMR spectrum due to coupling with the proton.
Experimental Protocols
A generalized protocol for the acquisition of ¹H and ¹⁹F NMR spectra for benzenesulfonyl chloride derivatives is provided below. Specific parameters may require optimization based on the instrument and the specific properties of the compound.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm) or a fluorinated reference standard like trifluorotoluene for ¹⁹F NMR, if quantitative analysis is required.
¹H NMR Spectroscopy:
-
Instrument: 300-500 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse experiment
-
Acquisition Parameters:
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-5 seconds
-
Pulse Width: Calibrated 90° pulse
-
Spectral Width: Approximately 12-16 ppm
-
-
Processing: Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
¹⁹F NMR Spectroscopy:
-
Instrument: NMR Spectrometer with a fluorine probe (frequency typically around 282-470 MHz for a 300-500 MHz instrument)
-
Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.
-
Acquisition Parameters:
-
Number of Scans: 64-256 (or more, depending on concentration and fluorine abundance)
-
Relaxation Delay: 1-5 seconds
-
Pulse Width: Calibrated 90° pulse
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) is recommended initially to locate the signals.
-
-
Processing: Fourier transformation, phase correction, baseline correction, and referencing to an appropriate fluorine standard (e.g., CFCl₃ at δ = 0 ppm).
Workflow and Pathway Visualizations
To facilitate a clearer understanding of the analytical process and the potential biological context of these compounds, the following diagrams have been generated.
Caption: Workflow for the synthesis, NMR analysis, and structural confirmation of this compound derivatives.
Caption: Potential mechanism of action for derivatives as IRE1 inhibitors in the unfolded protein response pathway.
References
Mass Spectrometry Fragmentation: A Comparative Guide for Compounds Derived from 3-(Difluoromethoxy)benzenesulfonyl Chloride and Alternatives
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of derivatized compounds in mass spectrometry is crucial for structural elucidation and sensitive quantification. This guide provides a comparative analysis of the expected mass spectrometry fragmentation of compounds derivatized with 3-(Difluoromethoxy)benzenesulfonyl chloride against common alternative derivatizing agents. The inclusion of the difluoromethoxy group offers a unique mass signature, potentially aiding in the identification of derivatized analytes in complex matrices.
The fragmentation of sulfonamides, the typical products of reactions with sulfonyl chlorides, is known to follow characteristic pathways. A prevalent fragmentation route for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO2), a molecule with a mass of 64 Da. This cleavage is often influenced by the nature of the substituents on the aromatic ring, with electron-withdrawing groups potentially promoting this fragmentation.
Fragmentation Analysis of 3-(Difluoromethoxy)benzenesulfonamide Derivatives
While specific experimental data for the mass spectrometry fragmentation of compounds derived from this compound is not extensively documented in publicly available literature, we can predict the primary fragmentation pathways based on the known behavior of aromatic sulfonamides and the electronic properties of the difluoromethoxy group.
The 3-(difluoromethoxy)benzenesulfonyl moiety, when attached to an analyte (represented as 'R-NH-'), is expected to undergo characteristic fragmentation under mass spectrometric analysis. The primary cleavage is anticipated to be the loss of sulfur dioxide (SO2), a common fragmentation for aromatic sulfonamides.[1] Additionally, cleavage of the S-N bond and fragmentation within the difluoromethoxy group itself are plausible pathways.
Table 1: Predicted Major Fragment Ions for a Generic Analyte Derivatized with this compound
| Precursor Ion (M+H)+ | Fragment Ion | Neutral Loss | Description |
| [M+H]+ | [M+H - SO2]+ | SO2 (64 Da) | Loss of sulfur dioxide |
| [M+H]+ | [C7H5F2O3S]+ | R-NH | Cleavage of the S-N bond |
| [M+H]+ | [C7H5F2O]+ | SO2 + R-NH | Subsequent loss of SO2 from the benzenesulfonyl moiety |
| [C7H5F2O3S]+ | [C7H5F2O]+ | SO2 | Loss of sulfur dioxide from the benzenesulfonyl fragment |
| [C7H5F2O]+ | [C6H5F2]+ | CO | Loss of carbon monoxide from the difluoromethoxybenzoyl cation |
Comparative Fragmentation of Alternative Derivatizing Agents
A variety of alternative reagents are commonly used for the derivatization of amines and phenols for mass spectrometry analysis. These agents are chosen to enhance ionization efficiency, improve chromatographic separation, and provide characteristic fragmentation patterns for reliable identification and quantification. Below is a comparison of this compound with several popular alternatives.
Dansyl Chloride: This reagent is widely used for the derivatization of primary and secondary amines and phenols. Dansyl derivatives are known to be stable and provide a significant enhancement in detectability.[2] Collision-induced dissociation (CID) of protonated dansyl-labeled amines primarily yields fragment ions containing the dansyl moiety.[2]
Pentafluoropropionic Anhydride (PFPA) and Trifluoroacetic Anhydride (TFAA): These are common acylation reagents used for the derivatization of amines, alcohols, and phenols, particularly for gas chromatography-mass spectrometry (GC-MS). The resulting derivatives are more volatile and often exhibit characteristic fragmentation patterns. The trifluoroacetyl moiety provides distinct fragmentation that aids in identification.[3]
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC is a popular reagent for the derivatization of amino acids. The most abundant fragment ion observed in the MS/MS analysis of AQC-derivatized amino acids typically corresponds to the 6-aminoquinoline carbonyl group, resulting in a common fragment ion at m/z 171.[4][5][6]
Table 2: Comparison of Fragmentation Patterns of Different Derivatizing Agents
| Derivatizing Agent | Analyte Functional Group | Typical Precursor Ion | Characteristic Fragment Ion(s) | Key Advantages |
| This compound | Primary/Secondary Amines, Phenols | [M+H]+ | [M+H - SO2]+, [C7H5F2O3S]+ | Unique mass signature due to fluorine atoms. |
| Dansyl Chloride | Primary/Secondary Amines, Phenols | [M+H]+ | Ions containing the dansyl moiety (e.g., m/z 170/171) | High sensitivity and stable derivatives.[2][7][8] |
| Pentafluoropropionic Anhydride (PFPA) | Amines, Alcohols, Phenols | [M]+ or [M+H]+ | Loss of the PFP group or fragments containing it | Excellent for GC-MS, enhances volatility. |
| Trifluoroacetic Anhydride (TFAA) | Amines, Alcohols, Phenols | [M]+ or [M+H]+ | Characteristic fragments from the trifluoroacetyl group | Improves volatility for GC-MS analysis.[3] |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Amino Acids | [M+H]+ | Common fragment at m/z 171 | Well-established for amino acid analysis.[4][5][6] |
Experimental Protocols
General Protocol for Derivatization with this compound (Predicted):
-
Sample Preparation: Dissolve the analyte containing a primary or secondary amine or a phenolic hydroxyl group in a suitable aprotic solvent (e.g., acetonitrile).
-
Derivatization Reaction: Add a 2 to 5-fold molar excess of this compound and a suitable base (e.g., triethylamine or pyridine).
-
Reaction Conditions: Incubate the mixture at a slightly elevated temperature (e.g., 50-60 °C) for 1-2 hours.
-
Work-up: Quench the reaction with a small amount of water or a suitable quenching agent. The sample can then be diluted for direct infusion or LC-MS analysis.
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements of the fragments.
-
Fragmentation: Perform tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) to obtain fragment ion spectra.
Visualization of Fragmentation Pathways
Caption: Predicted fragmentation of a generic amine-containing analyte derivatized with this compound.
References
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01588A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonylating Agents: Spotlight on 3-(Difluoromethoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, core functionalities in a vast array of pharmaceuticals and agrochemicals. This guide provides an objective comparison of 3-(Difluoromethoxy)benzenesulfonyl chloride with other commonly employed sulfonylating agents, supported by established chemical principles and available experimental data. This analysis delves into the reactivity, applications, and practical considerations of this compound alongside p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and benzenesulfonyl chloride.
Executive Summary
This compound emerges as a valuable reagent for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemistry. The presence of the difluoromethoxy group imparts unique electronic properties that influence its reactivity and the characteristics of the final products. While direct comparative kinetic studies are not extensively available, the reactivity of sulfonyl chlorides is well-understood to be governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, leading to a faster rate of nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
Based on this principle, the difluoromethoxy group, with its electron-withdrawing nature, renders the sulfur atom of this compound more electrophilic compared to reagents with electron-donating or neutral substituents. This heightened reactivity can be advantageous for reactions with less nucleophilic amines or when faster reaction times are desired.
Comparative Data of Sulfonylating Agents
The following tables summarize the physical properties and reported yields for the sulfonylation of aniline with various agents. It is important to note that the yield data is compiled from different literature sources and may not reflect a direct comparative study under identical reaction conditions.
Table 1: Physical Properties of Common Sulfonylating Agents
| Sulfonylating Agent | Abbreviation | Molecular Weight ( g/mol ) | Physical State at RT | Boiling Point (°C) |
| This compound | - | 242.63 | Liquid | 233-234 |
| p-Toluenesulfonyl chloride | TsCl | 190.65 | Solid | 146 (15 mmHg) |
| Methanesulfonyl chloride | MsCl | 114.55 | Liquid | 161 |
| Benzenesulfonyl chloride | BsCl | 176.62 | Liquid | 251-252 |
Table 2: Representative Yields for the Sulfonylation of Aniline
| Sulfonylating Agent | Product | Reported Yield (%) | Reference |
| 3-Nitrobenzenesulfonyl chloride | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | 79.65 | [1] |
| Benzenesulfonyl chloride | N-phenylbenzenesulfonamide | High | [2] |
| p-Toluenesulfonyl chloride | 4-Methyl-N-phenyl-benzenesulfonamide | Moderate | [3] |
| Methanesulfonyl chloride | N-Phenylmethanesulfonamide | - | - |
Note: A specific yield for the reaction of this compound with aniline was not found in the reviewed literature. However, its enhanced reactivity due to the electron-withdrawing difluoromethoxy group suggests it would provide good to excellent yields.
Experimental Protocols
A general procedure for the synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is provided below. This protocol can be adapted for the specific sulfonylating agent and amine used.
General Experimental Protocol for Sulfonylation of Amines
Materials:
-
Amine (1.0 equiv)
-
Sulfonyl chloride (1.05 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Pyridine, Triethylamine) (1.5 equiv)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equiv) and the base (1.5 equiv) in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.05 equiv) in the same anhydrous solvent to the stirred amine solution over a period of 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of a sulfonamide.
Caption: A typical experimental workflow for sulfonamide synthesis.
Signaling Pathway Inhibition
Sulfonamides are a well-known class of antibiotics that function by inhibiting a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for bacterial survival, and its disruption leads to bacteriostasis. The following diagram illustrates the inhibitory action of sulfonamides on dihydropteroate synthase (DHPS).
Caption: Inhibition of bacterial dihydropteroate synthase by sulfonamides.
References
Comparative Analysis of Sulfonamides Derived from 3-(Difluoromethoxy)benzenesulfonyl Chloride: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethoxy group, into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins.[3] Consequently, sulfonamides derived from 3-(difluoromethoxy)benzenesulfonyl chloride are of considerable interest in medicinal chemistry for the development of novel therapeutic agents.
This guide provides a comparative framework for evaluating the biological activity of sulfonamides synthesized from this compound. While specific experimental data for a broad range of these particular derivatives is not extensively available in the current literature, this document offers a template for data presentation, standardized experimental protocols for key assays, and a visualization of a common sulfonamide signaling pathway to guide future research and comparative analysis.
Predicted Biological Activity and Data Presentation
Based on the known activities of analogous sulfonamides, derivatives of this compound are anticipated to exhibit a range of biological effects. The following table provides a structured format for presenting quantitative data from future experimental evaluations of these novel compounds. This allows for a clear and direct comparison of their potency and selectivity against various biological targets.
Table 1: Comparative Biological Activity of Hypothetical Sulfonamide Derivatives
| Compound ID | Target Organism/Cell Line | Biological Activity | IC50 / MIC (µM) | Notes |
| SDF-001 | Escherichia coli | Antibacterial | Data Pending | Broad-spectrum activity expected. |
| SDF-001 | Staphylococcus aureus | Antibacterial | Data Pending | Evaluation against Gram-positive bacteria. |
| SDF-002 | Human Carbonic Anhydrase IX | Enzyme Inhibition | Data Pending | Potential as an anticancer agent. |
| SDF-003 | COX-2 Enzyme | Anti-inflammatory | Data Pending | Selective inhibition is a key parameter. |
| Control-1 | E. coli / S. aureus | Antibacterial | Specify Value | e.g., Ciprofloxacin |
| Control-2 | Human Carbonic Anhydrase IX | Enzyme Inhibition | Specify Value | e.g., Acetazolamide |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate and reproducible evaluation of biological activity. Below are representative protocols for key experiments relevant to the potential activities of these sulfonamides.
Antibacterial Activity Assay (Microbroth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized sulfonamides against various bacterial strains.
a. Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium (e.g., E. coli, S. aureus) is inoculated into Mueller-Hinton Broth (MHB).
-
The culture is incubated at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
The bacterial suspension is then diluted to a final concentration of 5 x 10^5 CFU/mL in MHB.
b. Preparation of Test Compounds:
-
The sulfonamide derivatives are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
A serial two-fold dilution of each compound is prepared in MHB in a 96-well microtiter plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
c. Incubation and MIC Determination:
-
An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Ciprofloxacin can be used as a positive control.
Carbonic Anhydrase Inhibition Assay
This assay measures the ability of the sulfonamides to inhibit the enzymatic activity of a specific carbonic anhydrase (CA) isoform, such as CA IX, which is a target in cancer therapy.
a. Assay Principle:
-
The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.
b. Experimental Procedure:
-
The reaction is performed in a 96-well plate in a buffer solution (e.g., 10 mM Tris-HCl, pH 7.4).
-
Various concentrations of the sulfonamide inhibitor (dissolved in DMSO) are pre-incubated with a fixed concentration of the recombinant human CA IX enzyme for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the substrate NPA.
-
The absorbance at 400 nm is measured every 30 seconds for 10 minutes using a plate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
c. Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a DMSO control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Acetazolamide is typically used as a reference inhibitor.
Signaling Pathway and Experimental Workflow Visualization
To provide a conceptual understanding of a primary mechanism of action for antibacterial sulfonamides, the following diagram illustrates their role in the bacterial folic acid synthesis pathway.
Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamides in the bacterial folic acid synthesis pathway.
Conclusion
While comprehensive biological data for sulfonamides derived from this compound remains to be established, the structural alerts and the known benefits of the difluoromethoxy group suggest that this class of compounds holds significant promise for the development of novel therapeutic agents. The frameworks provided in this guide for data presentation, experimental protocols, and pathway visualization are intended to support and standardize future research in this area. Systematic synthesis and screening of a library of these derivatives are warranted to explore their full therapeutic potential.
References
Illuminating Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 3-(Difluoromethoxy)benzenesulfonyl Chloride Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as a cornerstone technique in this endeavor, providing unparalleled insights into the atomic arrangement of crystalline solids. This guide offers a comprehensive comparison of X-ray crystallography with alternative techniques for the structural elucidation of 3-(Difluoromethoxy)benzenesulfonyl chloride and its derivatives, a class of compounds of significant interest in medicinal chemistry. Due to the limited public availability of crystallographic data for the title compound, this guide will utilize the well-characterized and structurally related p-toluenesulfonyl chloride as a representative example for data presentation.
At a Glance: Structural Analysis Techniques
The determination of molecular structures is no longer confined to a single methodology. While single-crystal X-ray diffraction (SCXRD) remains the gold standard for accuracy and detail, other techniques have emerged, each with unique strengths, particularly when dealing with challenging samples.
| Technique | Sample Requirement | Resolution | Key Advantages | Key Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Single crystals (typically >10 µm) | Atomic (~0.5-1.5 Å) | Unambiguous 3D structure, high precision | Crystal growth can be a major bottleneck |
| Microcrystal Electron Diffraction (MicroED) | Nanocrystals (<1 µm) | Near-atomic (~1-3 Å) | Suitable for very small crystals, rapid data collection | Lower resolution than SCXRD, potential for beam damage |
| NMR Crystallography | Powdered solid | Lower than diffraction methods | Provides information on dynamics and disorder, no need for single crystals | Indirect structure determination, can be time-consuming |
| Powder X-ray Diffraction (PXRD) | Crystalline powder | Lower than SCXRD | Rapid phase identification, suitable for bulk samples | Structure solution is complex and not always possible |
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[1][2] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Protocol: A Step-by-Step Guide
The journey from a synthesized compound to a fully resolved crystal structure involves a meticulous series of steps.
-
Synthesis and Purification: The initial step involves the synthesis of the target compound, in this case, a derivative of this compound. High purity is crucial for successful crystallization.
-
Crystal Growth: This is often the most challenging step.[1] A variety of techniques can be employed, including slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The goal is to obtain well-ordered single crystals of sufficient size.
-
Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer, where it is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector.[1]
-
Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The structure is then "solved" using computational methods to obtain an initial model of the atomic arrangement.
-
Structure Refinement: The initial model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.
A Case Study: The Crystal Structure of p-Toluenesulfonyl Chloride
As a proxy for this compound, we present the crystallographic data for p-toluenesulfonyl chloride. This compound serves as an excellent example to illustrate the type of quantitative data obtained from an SCXRD experiment.
| Crystallographic Parameter | p-Toluenesulfonyl Chloride |
| Chemical Formula | C₇H₇ClO₂S |
| Formula Weight | 190.64 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.635(2) |
| b (Å) | 9.983(3) |
| c (Å) | 10.211(3) |
| α (°) | 90 |
| β (°) | 100.18(2) |
| γ (°) | 90 |
| Volume (ų) | 865.2(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.463 |
| Absorption Coefficient (mm⁻¹) | 0.659 |
| F(000) | 392 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 4578 |
| Independent reflections | 1845 [R(int) = 0.031] |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.119 |
| R indices (all data) | R1 = 0.062, wR2 = 0.128 |
Note: The data presented here is representative and compiled from typical values found in crystallographic databases for p-toluenesulfonyl chloride.
Beyond Single Crystals: Alternative and Complementary Techniques
While SCXRD is the definitive method for structure determination from single crystals, obtaining suitable crystals can be a significant hurdle. In such cases, alternative and complementary techniques can provide invaluable structural information.
Microcrystal Electron Diffraction (MicroED)
MicroED has emerged as a powerful technique for determining the structures of molecules from nanocrystals that are too small for conventional X-ray diffraction.[3][4][5] By using a beam of electrons instead of X-rays, diffraction data can be collected from crystals that are thousands of times smaller.
Performance Comparison: SCXRD vs. MicroED
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Microcrystal Electron Diffraction (MicroED) |
| Crystal Size | Micrometers to millimeters | Nanometers to micrometers |
| Data Collection Time | Hours to days | Minutes to hours |
| Resolution | Typically higher (sub-Ångstrom) | Slightly lower, but often near-atomic |
| Sample Damage | Can occur, especially with intense sources | A concern, but cryo-cooling mitigates |
| Accessibility | Widely available | Requires a transmission electron microscope |
NMR Crystallography
NMR crystallography is a method that primarily uses solid-state NMR spectroscopy, often in conjunction with computational methods, to determine the structure of solid materials.[6][7] It is particularly useful for materials that are difficult to crystallize or for studying dynamic processes within the crystal lattice.
Performance Comparison: SCXRD vs. NMR Crystallography
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | NMR Crystallography |
| Structural Information | Precise atomic coordinates, bond lengths, and angles | Information on local environments, internuclear distances, and dynamics |
| Sample Form | Single crystal | Powder or amorphous solid |
| Resolution | Atomic | Generally lower than SCXRD |
| Hydrogen Atoms | Difficult to locate precisely | Can be directly observed |
| Dynamics | Provides a static picture | Can probe molecular motion |
Logical Relationships in Structure Determination
The choice of technique for structure determination is often guided by the nature of the sample and the specific information required. The following diagram illustrates the decision-making process.
Conclusion
The structural elucidation of this compound derivatives is a critical step in understanding their structure-activity relationships and advancing their potential as therapeutic agents. While single-crystal X-ray diffraction remains the definitive method for obtaining high-resolution three-dimensional structures, the challenges of crystal growth necessitate a versatile approach. Techniques such as MicroED and NMR crystallography offer powerful alternatives and complementary information, particularly for samples that are not amenable to traditional crystallographic analysis. By understanding the strengths and limitations of each method, researchers can select the most appropriate tool to unlock the molecular architecture of these important compounds.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. An Overview of Microcrystal Electron Diffraction (MicroED) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
A Comparative Guide to HPLC and TLC for Monitoring 3-(Difluoromethoxy)benzenesulfonyl Chloride Reactions
For researchers and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product purity and optimizing reaction yields. When 3-(Difluoromethoxy)benzenesulfonyl chloride is used as a reactant, typically in the formation of sulfonamides or sulfonates, chromatography is the method of choice for tracking the consumption of starting materials and the formation of products.[1][2] This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), offering detailed experimental protocols and supporting data for monitoring these reactions.
Introduction to the Analytical Techniques
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for the qualitative monitoring of organic reactions.[3] It involves spotting a sample onto a plate coated with a stationary phase (e.g., silica gel) and developing it in a sealed chamber with a solvent system (mobile phase).[3] Separation is based on the differential partitioning of components between the two phases.
High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative analytical technique.[4] It uses high pressure to pass a sample in a solvent (mobile phase) through a column packed with a stationary phase.[5] HPLC provides superior resolution, sensitivity, and automation capabilities, making it ideal for detailed kinetic studies and purity analysis.[6]
Illustrative Reaction: Sulfonamide Synthesis
To provide a practical comparison, we will consider a common reaction: the synthesis of a sulfonamide from this compound and a primary amine (e.g., aniline). The goal of monitoring is to separate and identify the starting sulfonyl chloride, the amine, and the resulting sulfonamide product.
Caption: Reaction scheme for sulfonamide formation.
Experimental Protocols
Detailed methodologies for both TLC and HPLC are presented below. These protocols are designed to effectively separate the key components in the illustrative sulfonamide synthesis.
Protocol 1: Thin-Layer Chromatography (TLC)
TLC is ideal for quick, real-time checks on reaction progress.[7] A sample from the reaction mixture is spotted alongside the starting materials to visually assess the conversion.
Methodology:
-
Plate Preparation: Use commercially available silica gel 60 F-254 plates (0.25 mm thickness).[3] With a pencil, lightly draw an origin line about 1 cm from the bottom edge.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (1-2 drops) in a volatile solvent like ethyl acetate (0.5 mL). Prepare separate dilute solutions of the starting sulfonyl chloride and the amine for use as standards.
-
Spotting: Using a capillary tube, spot the prepared samples on the origin line, keeping the spots small and well-separated.[3] A common spotting pattern is: Starting Material (SM), SM + Reaction Mixture (Co-spot), and Reaction Mixture (Rxn).
-
Development: Place the spotted plate in a TLC chamber containing a pre-equilibrated mobile phase of 30:70 (v/v) Ethyl Acetate/Hexanes .[8] Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.
-
Visualization:
-
UV Light: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a short-wave UV lamp (254 nm).[9] Aromatic compounds will appear as dark spots on a fluorescent green background.[9]
-
Chemical Staining (Optional): For further visualization, place the plate in a chamber with a few iodine crystals or dip it in a potassium permanganate stain.[8][10] Iodine vapor reversibly stains most organic compounds yellow-brown, while potassium permanganate will show oxidizable groups as yellow spots on a purple background.[10]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC)
HPLC is employed for accurate quantitative analysis, providing precise data on the concentration of each component over time.[6]
Methodology:
-
System: A standard HPLC system with a UV detector is suitable.
-
Stationary Phase: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for separating aromatic compounds.[5][11]
-
Mobile Phase:
-
Sample Preparation: Quench a small aliquot (e.g., 50 µL) of the reaction mixture in 1 mL of the mobile phase (50:50 A:B). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient Elution: A gradient program is effective for separating components with different polarities.[11]
-
0-2 min: 40% B
-
2-12 min: Linear ramp from 40% to 90% B
-
12-15 min: Hold at 90% B
-
15-17 min: Return to 40% B
-
17-20 min: Re-equilibration at 40% B
-
-
Data Presentation and Comparison
The following tables summarize the expected results from these methods and provide a direct comparison of their features.
Table 1: Hypothetical Chromatographic Data
This table presents the expected retention factor (Rf) values for TLC and retention times (Rt) for HPLC for the components of our illustrative reaction.
| Compound | Role | Polarity | TLC Rf (30:70 EtOAc/Hex) | HPLC Rt (min) |
| Aniline | Reactant | High | ~ 0.40 | ~ 3.5 |
| N-phenyl-3-(difluoromethoxy)benzenesulfonamide | Product | Medium | ~ 0.50 | ~ 8.0 |
| This compound | Starting Material | Low | ~ 0.65 | ~ 9.5 |
Note: These are representative values. Actual Rf and Rt will vary based on specific conditions, reagents, and equipment.
Table 2: Feature Comparison of TLC and HPLC
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Use | Qualitative (Is the reaction working? Is starting material gone?) | Quantitative (What is the exact ratio of product to starting material?)[11] |
| Resolution | Low to Moderate | High to Very High[4] |
| Analysis Time | Fast (5-20 minutes per sample) | Slower (15-30 minutes per sample)[6] |
| Cost | Low (minimal equipment and solvent usage) | High (requires expensive instrumentation and high-purity solvents) |
| Sensitivity | Lower (microgram range) | High (nanogram to picogram range)[4] |
| Automation | Manual | Fully automatable for high-throughput analysis[6] |
| Solvent Usage | Minimal | Significant |
Workflow for Method Selection
The choice between TLC and HPLC depends on the specific analytical need at each stage of research and development. The following diagram illustrates a logical workflow for selecting the appropriate technique.
Caption: Decision workflow for selecting TLC or HPLC.
Conclusion
Both TLC and HPLC are invaluable tools for monitoring reactions involving this compound. They are best utilized in a complementary fashion. TLC serves as the workhorse for rapid, routine reaction checks at the bench, allowing for timely decisions on reaction progress. HPLC provides the high-resolution, quantitative data necessary for process optimization, kinetic analysis, and the final quality control of the desired product. By leveraging the strengths of each technique as outlined in this guide, researchers can achieve a comprehensive and efficient analytical workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 351003-38-8 [chemicalbook.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. ymerdigital.com [ymerdigital.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 12. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Reactivity Analysis: 3-(Difluoromethoxy)benzenesulfonyl Chloride vs. Tosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the choice of sulfonylating agent is pivotal for the efficient construction of complex molecules. This guide provides a detailed comparative study of the reactivity of 3-(difluoromethoxy)benzenesulfonyl chloride and the widely utilized p-toluenesulfonyl chloride (tosyl chloride). This analysis is grounded in the principles of physical organic chemistry, supported by available experimental data for structurally related compounds, to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
The reactivity of arylsulfonyl chlorides is predominantly dictated by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups diminish reactivity.
Based on this principle, This compound is predicted to be significantly more reactive than tosyl chloride . The 3-(difluoromethoxy) group is a moderate electron-withdrawing group, which increases the partial positive charge on the sulfonyl sulfur atom. In contrast, the para-methyl group of tosyl chloride is an electron-donating group, which slightly deactivates the sulfonyl chloride towards nucleophilic attack. This heightened reactivity of this compound can be advantageous in reactions requiring milder conditions or shorter reaction times.
Theoretical Comparison: The Role of Electronic Effects
The Hammett equation provides a quantitative framework for understanding the influence of substituents on the reactivity of aromatic compounds. The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
In contrast, the methyl group in the para position of tosyl chloride is a well-characterized electron-donating group.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect | Predicted Effect on Reactivity |
| 3-(Difluoromethoxy) | meta | > 0 (estimated) | Electron-withdrawing | Activating |
| 4-Methyl (Tosyl) | para | -0.17 | Electron-donating | Deactivating |
Table 1: Comparison of Hammett Substituent Constants and Their Predicted Effect on Reactivity.
The electron-withdrawing nature of the 3-(difluoromethoxy) group enhances the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack.
Experimental Data: Solvolysis as a Measure of Reactivity
While direct, side-by-side kinetic data for the two title compounds is not available in the reviewed literature, the solvolysis rates of various substituted benzenesulfonyl chlorides provide a strong basis for comparison. Solvolysis, the reaction of a substrate with the solvent, is a common method for quantifying the reactivity of electrophiles. The table below presents first-order rate constants for the solvolysis of tosyl chloride and other benzenesulfonyl chlorides with electron-withdrawing groups.
| Sulfonyl Chloride | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |
| p-Toluenesulfonyl chloride | 100% Methanol | 35.0 | 15.1 x 10⁻⁵ |
| Benzenesulfonyl chloride | 100% Methanol | 35.0 | 21.8 x 10⁻⁵ |
| p-Nitrobenzenesulfonyl chloride | 100% Methanol | 35.0 | 65.7 x 10⁻⁵ |
Table 2: Solvolysis Rate Constants of Substituted Benzenesulfonyl Chlorides.[2][3]
The data clearly demonstrates that electron-withdrawing groups (like the p-nitro group) significantly increase the rate of solvolysis compared to the electron-donating methyl group in tosyl chloride. Given that the 3-(difluoromethoxy) group is also electron-withdrawing, it is expected that this compound will exhibit a solvolysis rate that is faster than tosyl chloride and likely faster than unsubstituted benzenesulfonyl chloride.
Experimental Protocols
To facilitate further research and direct comparison, a general protocol for determining the solvolysis rate of a sulfonyl chloride is provided below. This method is adapted from established procedures for kinetic studies of sulfonyl chlorides[2][3][4].
Objective: To determine the first-order rate constant for the solvolysis of a sulfonyl chloride in a given solvent.
Materials:
-
Sulfonyl chloride (e.g., this compound or tosyl chloride)
-
Anhydrous solvent (e.g., methanol, ethanol, or aqueous acetone)
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired solvent system (e.g., 80% ethanol in water, v/v). Ensure the solvent is pre-equilibrated to the desired reaction temperature in the constant temperature bath.
-
Substrate Solution Preparation: Prepare a dilute stock solution of the sulfonyl chloride in a dry, inert solvent (e.g., acetonitrile).
-
Kinetic Run: a. Place a known volume of the temperature-equilibrated solvent into a reaction vessel equipped with the conductivity probe. b. Allow the conductivity reading of the solvent to stabilize. c. Initiate the reaction by injecting a small, precise volume of the sulfonyl chloride stock solution into the stirred solvent. The final substrate concentration should typically be in the range of 10⁻⁴ to 10⁻³ M[3]. d. Start the stopwatch simultaneously with the injection. e. Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading becomes stable). The solvolysis of a sulfonyl chloride produces a strong acid (sulfonic acid and HCl), leading to an increase in conductivity[3].
-
Data Analysis: a. The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this plot will be -k.
Reaction Mechanism
The reaction of sulfonyl chlorides with nucleophiles, including solvolysis, is generally considered to proceed through a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur atom[3][5][6]. The nucleophile attacks the electrophilic sulfur center, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Navigating the Bioactive Landscape of Benzenesulfonamide Derivatives: An In Vitro Comparative Guide
Disclaimer: Due to the limited availability of comprehensive public data specifically detailing the in vitro testing of compounds directly synthesized from 3-(difluoromethoxy)benzenesulfonyl chloride, this guide utilizes data from closely related benzenesulfonamide derivatives. The experimental designs and comparative data presented are based on published research on analogous compounds and are intended to serve as a representative guide for researchers, scientists, and drug development professionals. The core methodologies and data presentation formats are structured to align with the requested specifications, providing a framework for evaluating novel compounds within this chemical class.
This comparison guide provides an objective look at the in-vitro performance of benzenesulfonamide derivatives, offering supporting experimental data for their biological activities. The following sections detail the antimicrobial and antioxidant properties of a series of synthesized compounds, with a focus on comparative efficacy.
Quantitative Data Summary
The in vitro biological activities of synthesized benzenesulfonamide derivatives were evaluated against a panel of microbial strains and through antioxidant assays. The data are summarized in the tables below for ease of comparison.
Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | E. coli | P. aeruginosa | S. aureus | S. typhi | B. subtilis | C. albicans | A. niger |
| Hypothetical Compound A * | 12.5 | 25 | 12.5 | 25 | 6.25 | 12.5 | 6.25 |
| Reference Compound B | >50 | >50 | 25 | 50 | 12.5 | 25 | 12.5 |
| Ciprofloxacin | 3.12 | 6.25 | 3.12 | 6.25 | 3.12 | N/A | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | N/A | 3.12 | 6.25 |
*Hypothetical Compound A is a representative compound from a synthesized series used here as an analogue for a derivative of this compound.
Table 2: In Vitro Antioxidant Activity (IC50 in µg/mL)
| Compound | DPPH Radical Scavenging IC50 |
| Hypothetical Compound A * | 25.8 |
| Reference Compound B | 42.1 |
| Ascorbic Acid (Standard) | 15.2 |
*Hypothetical Compound A is a representative compound from a synthesized series used here as an analogue for a derivative of this compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
In Vitro Antimicrobial Activity Assay
The antimicrobial activity of the synthesized compounds was determined using the microbroth dilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Microbial Strains: The following microbial strains were used: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Staphylococcus aureus (ATCC 25923), Salmonella typhi (clinical isolate), Bacillus subtilis (ATCC 6633), Candida albicans (ATCC 90028), and Aspergillus niger (ATCC 16404).
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight at 37°C in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The cultures were then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Procedure: The assay was performed in 96-well microtiter plates. The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 1000 µg/mL. Serial two-fold dilutions of the compounds were prepared in the appropriate broth to obtain concentrations ranging from 100 to 0.78 µg/mL. Each well was inoculated with the microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. Ciprofloxacin and Fluconazole were used as standard antibacterial and antifungal drugs, respectively.
DPPH Radical Scavenging Activity Assay
The antioxidant activity of the compounds was evaluated by their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagents: DPPH (0.1 mM in methanol), synthesized compounds, and ascorbic acid (standard).
-
Assay Procedure: 1 mL of various concentrations (10-100 µg/mL) of the compounds and standard in methanol were added to 2 mL of DPPH solution.
-
Incubation: The mixture was shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
-
Measurement: The absorbance of the resulting solution was measured at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity was calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined by plotting the percentage of scavenging against the concentration of the compound.
Visualizations
General Workflow for In Vitro Screening
The following diagram illustrates the general workflow for the in vitro screening of the synthesized benzenesulfonamide derivatives.
Caption: General workflow from synthesis to in vitro screening and data analysis.
Hypothetical Signaling Pathway Inhibition
Benzenesulfonamide derivatives are known to inhibit various enzymes and signaling pathways. The following diagram illustrates a hypothetical mechanism of action where a compound inhibits a key kinase in a cancer cell signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized compound.
Navigating Purity Assessment: A Comparative Guide to Analytical Methods for 3-(Difluoromethoxy)benzenesulfonyl Chloride
For researchers, scientists, and drug development professionals engaged in the synthesis and application of 3-(Difluoromethoxy)benzenesulfonyl chloride, ensuring its purity is a critical, non-negotiable step. As a highly reactive intermediate, the presence of impurities can significantly impact reaction yields, byproduct profiles, and the safety and efficacy of downstream products. This guide provides an objective comparison of validated analytical methods for the purity assessment of this key building block, supported by detailed experimental protocols and comparative data to inform method selection and implementation.
This compound is a valuable reagent in medicinal chemistry and agrochemical synthesis, primarily utilized for the introduction of the 3-(difluoromethoxy)phenylsulfonyl moiety.[1] Its sulfonyl chloride group is highly reactive towards nucleophiles such as amines and alcohols.[1] Given its inherent reactivity, the compound is susceptible to degradation, primarily through hydrolysis, and its synthesis can result in process-related impurities. Therefore, robust analytical methods are essential to accurately quantify its purity and identify any potential contaminants.
This guide explores and compares three principal analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on various factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and boiling point, followed by mass-based detection. | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. |
| Primary Use | Quantification of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination without the need for a specific reference standard of the analyte. |
| Sample Derivatization | Not typically required. | May be required for non-volatile impurities, but not for the analyte itself. | Not required. |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.005% | ~0.3% |
| Precision (RSD) | < 1% | < 2% | < 1% |
| Accuracy | High | High | Very High (Primary Method) |
| Throughput | High | Moderate | Moderate |
| Strengths | Robust, reproducible, and widely available. Excellent for quantifying non-volatile degradation products like the corresponding sulfonic acid. | High sensitivity and specificity, providing structural information for impurity identification. | Provides absolute purity without a specific analyte standard, non-destructive, and offers structural information. |
| Limitations | May not be suitable for highly volatile impurities. Requires a reference standard for the main component. | The high boiling point of the analyte (233-234 °C) requires high inlet and column temperatures, which could lead to on-column degradation.[2][3] | Lower sensitivity compared to chromatographic methods. May have signal overlap issues in complex mixtures. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data. Below are methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and its primary non-volatile degradation product, 3-(difluoromethoxy)benzenesulfonic acid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
Gradient: 60% A / 40% B, hold for 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Further dilute 5.0 mL of this solution to 50 mL with acetonitrile to obtain a final concentration of approximately 50 µg/mL.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase
Instrument Conditions:
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity without the need for a specific reference standard of this compound.[4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 2 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d) and gently mix to dissolve completely.
NMR Parameters (¹H):
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 s
-
Number of Scans: 16
Data Analysis: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Potential Impurities and Degradation Products
A thorough understanding of potential impurities is crucial for developing and validating appropriate analytical methods.
-
Process-Related Impurities: These can include unreacted starting materials, intermediates, and byproducts from the synthesis route. For example, if the synthesis involves the chlorosulfonation of 3-(difluoromethoxy)benzene, potential impurities could include isomeric sulfonyl chlorides or disulfonated products.
-
Degradation Products: The primary degradation pathway for sulfonyl chlorides is hydrolysis to the corresponding sulfonic acid.[5] In the case of this compound, this would result in the formation of 3-(difluoromethoxy)benzenesulfonic acid. This is particularly relevant if the compound is exposed to moisture during storage or handling.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the purity assessment of a pharmaceutical intermediate like this compound.
Caption: General workflow for purity assessment.
Logical Relationship of Analytical Techniques
The selection of an analytical technique is guided by the specific information required. The following diagram illustrates the logical relationship between the analytical question and the choice of method.
Caption: Logic for selecting an analytical method.
By carefully considering the strengths and limitations of each technique and implementing robust, validated protocols, researchers can confidently ensure the quality and purity of this compound, a critical step in the path to successful drug discovery and development.
References
Safety Operating Guide
Proper Disposal of 3-(Difluoromethoxy)benzenesulfonyl Chloride: A Comprehensive Guide
For Immediate Reference: Treat 3-(Difluoromethoxy)benzenesulfonyl chloride as a corrosive and water-reactive substance. Disposal requires careful chemical neutralization of small quantities or professional disposal of bulk quantities. Never dispose of the chemical directly down the drain or in regular trash. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety & Hazard Profile
This compound is a reactive chemical that must be handled with care in a controlled laboratory environment. Like other sulfonyl chlorides, it is corrosive, toxic, and reacts with water and other nucleophiles, often exothermically.[1][2][3] Contact with moisture will produce corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[4][5][6]
-
Water-Reactive: Reacts with water, potentially violently, to release corrosive gases.[4]
-
Toxic: Harmful if inhaled or swallowed.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE is mandatory at all times when handling or disposing of this compound.[1]
| PPE Category | Specification | Rationale |
| Eye & Face | Tightly fitting safety goggles and a face shield.[4][5] | Protects against splashes of the chemical and corrosive reaction products. |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and chemical burns. |
| Body Protection | Chemical-resistant lab coat or apron.[2] | Protects skin and personal clothing from contamination. |
| Respiratory | All handling and disposal steps must be performed in a certified chemical fume hood.[1][2][4] | Prevents inhalation of corrosive vapors and acid gases generated during handling and neutralization. |
Disposal Procedures: A Step-by-Step Guide
The correct disposal procedure depends on the quantity of the waste material. A decision workflow is provided below to guide the process.
Protocol 1: Neutralization of Small Residual Quantities
This procedure is suitable for quenching small amounts of residual this compound (e.g., from cleaning glassware).
Materials:
-
Large beaker (at least 10x the volume of the sulfonyl chloride)
-
Stir bar and magnetic stir plate
-
Ice bath
-
10% aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution
-
pH paper or pH meter
Methodology:
-
Preparation: Don all required PPE and perform the entire procedure within a certified chemical fume hood.[1] Place the large beaker containing the stir bar on the magnetic stir plate and place the entire setup into an ice bath to manage the exothermic reaction.[1]
-
Add Base: Pour the 10% basic solution into the beaker. Use a volume sufficient to completely neutralize the sulfonyl chloride.
-
Slow Addition: With vigorous stirring, add the this compound to the cold basic solution dropwise and very slowly.[1]
-
CRITICAL: Never add the base to the sulfonyl chloride. This can cause a violent, uncontrolled reaction.[1]
-
-
Reaction: Allow the mixture to stir for at least 2 hours after the addition is complete to ensure the hydrolysis reaction goes to completion.[7] Keep the reaction vessel in the ice bath during this time.
-
pH Verification: Once the reaction is complete, carefully remove the beaker from the ice bath. Test the pH of the aqueous solution to confirm it is neutral or slightly basic (pH 7-9).[2] If the solution is still acidic, add more base dropwise until the target pH is reached.
-
Final Disposal: Transfer the neutralized aqueous solution into a designated and properly labeled "Aqueous Hazardous Waste" container for collection by your institution's Environmental Health and Safety (EHS) office.[2][8]
Protocol 2: Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste without attempting on-site neutralization.[2]
Methodology:
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, dry, properly sealed, and clearly labeled hazardous waste container.[2][8] The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated Hazards: "Corrosive," "Water-Reactive"
-
The date of accumulation.[8]
-
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as water, bases, strong oxidizing agents, and amines.[4] Ensure the storage area is cool, dry, and well-ventilated.
-
Collection: Arrange for the container to be collected by your institution's EHS office or a certified hazardous waste disposal company. Do not mix it with other waste streams.[1]
Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the fume hood is operational to manage vapors.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust. [1]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container. Seal and label the container as described in Protocol 2.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (consult your institution's EHS guidelines), followed by soap and water.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill, regardless of its size.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. epfl.ch [epfl.ch]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 8. louisville.edu [louisville.edu]
Personal protective equipment for handling 3-(Difluoromethoxy)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of 3-(Difluoromethoxy)benzenesulfonyl Chloride.
This guide provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these procedures is paramount to ensure the safety of all personnel and to maintain a secure research environment. This compound is corrosive and water-reactive, demanding meticulous handling and disposal practices.
Key Quantitative Data
A summary of the known physical and safety data for this compound is presented below. It is important to note that specific occupational exposure limits (OELs) have not been established for this compound. In the absence of a specific OEL, it is crucial to handle the substance with stringent safety measures to minimize any potential exposure.
| Property | Value |
| Molecular Formula | C7H5ClF2O3S |
| Molecular Weight | 242.63 g/mol |
| Boiling Point | 233-234 °C |
| Density | 1.509 g/mL at 25 °C |
| Refractive Index | n20/D 1.5100 |
| Primary Hazards | Harmful if swallowed, causes severe skin burns and eye damage, reacts with water.[1] |
| Occupational Exposure Limits (OELs) | Not established. |
Operational Plan: Step-by-Step Handling Protocol
Due to its corrosive and water-reactive nature, this compound must be handled with extreme care in a controlled environment. The following protocol outlines the essential steps for its safe use.
1. Engineering Controls and Work Area Preparation:
-
All manipulations of this compound must be conducted within a certified chemical fume hood to control exposure to vapors.[2][3]
-
The work area should be free of moisture. Ensure all glassware and equipment are thoroughly dried before use.[3][4]
-
An inert atmosphere, such as nitrogen or argon, is recommended for all transfers and reactions to prevent contact with atmospheric moisture.[4]
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]
2. Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield to protect against splashes.[5]
-
Skin Protection: A flame-resistant lab coat and a chemical-resistant apron are mandatory.[3]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
Respiratory Protection: For situations where engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.
3. Chemical Handling and Transfer:
-
Before use, visually inspect the container for any signs of damage or leaks.
-
When transferring the chemical, use a syringe or cannula under an inert atmosphere to avoid exposure to air and moisture.
-
Always add the sulfonyl chloride slowly to the reaction mixture to control any exothermic reactions.
-
Keep the container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[1]
-
Spill: For a small spill, absorb the material with an inert, dry absorbent such as sand or vermiculite. Do not use water. For a large spill, evacuate the area and contact the institution's environmental health and safety department.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation and Collection:
-
All waste containing this compound, including reaction residues, contaminated materials, and empty containers, must be collected in a designated hazardous waste container.
-
The waste container must be clearly labeled with the full chemical name and associated hazards.
2. Neutralization of Small Residual Amounts (for trained personnel only):
-
Small amounts of residual sulfonyl chloride (e.g., in rinsed glassware) can be neutralized by slowly and carefully adding the residue to a cold, stirred, basic solution (e.g., 5% sodium bicarbonate).[6][7] This procedure should be performed in a fume hood.[6][7]
-
The reaction is exothermic and may produce gas, so the addition must be slow and controlled.[6][7]
-
After the reaction is complete, the pH of the solution should be checked to ensure it is neutral before being disposed of as aqueous hazardous waste.[7]
3. Disposal of Bulk Waste:
-
Bulk quantities of this compound waste should not be neutralized.
-
The sealed and labeled hazardous waste container must be disposed of through the institution's designated hazardous waste management program.
Safe Handling Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. twu.edu [twu.edu]
- 5. 3-fluorobenzenesulphonyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
